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  • Product: 2-Bromo-4-methyl-1H-imidazole
  • CAS: 23328-88-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-Bromo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its substituted imidazole core is a common motif in numerous biologically active molecules. The presence and position of the bromine and methyl groups on the imidazole ring offer valuable opportunities for synthetic modification and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4-methyl-1H-imidazole, outlines a general synthetic approach, and discusses the potential for its application in pharmaceutical research based on the activities of related compounds.

Core Physical and Chemical Properties

While extensive experimental data for 2-Bromo-4-methyl-1H-imidazole is not widely published, the following table summarizes its key identifiers and known physical characteristics. For comparative purposes, data for structurally related brominated imidazoles are also included.

Property2-Bromo-4-methyl-1H-imidazole2-Bromo-1H-imidazole4-Bromo-2-methyl-1H-imidazole[1]2-Bromo-1-methyl-1H-imidazole
CAS Number 23328-88-3[2][3]16681-56-416265-11-5[1]16681-59-7
Molecular Formula C₄H₅BrN₂[2][3]C₃H₃BrN₂C₄H₅BrN₂[1]C₄H₅BrN₂
Molecular Weight 161.00 g/mol [3]146.97 g/mol 161.00 g/mol [1]161.00 g/mol
Physical Form Solid[3][4]SolidWhite solid[1]Solid
Melting Point Not Reported197-202 °C164-165 °C[1]Not Reported
Boiling Point Not ReportedNot ReportedNot Reported172 °C (lit.)
Storage Temperature 2-8°C, inert atmosphere, dark[3][4]2-8°C+20°C[1]Not Reported
pKa (Predicted) Not Reported11.23 ± 0.10[5]Not Reported3.83 ± 0.25[6]

Synthesis and Reactivity

The synthesis of 2-Bromo-4-methyl-1H-imidazole typically proceeds via the direct bromination of the parent heterocycle, 4-methylimidazole. This electrophilic substitution reaction is a common method for the halogenation of imidazole rings.

General Experimental Protocol: Bromination of 4-methylimidazole

The following is a generalized procedure based on established methods for the bromination of imidazoles. Optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial for achieving high yield and regioselectivity.

Materials:

  • 4-Methylimidazole

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)

  • Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetic Acid)

  • Base (optional, e.g., Sodium acetate)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Dissolve 4-methylimidazole in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise.

  • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4-methyl-1H-imidazole.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start1 4-Methylimidazole dissolve Dissolve 4-methylimidazole in solvent start1->dissolve start2 Brominating Agent (e.g., NBS) add_br Add brominating agent start2->add_br start3 Solvent (e.g., DCM) start3->dissolve cool Cool solution to 0°C dissolve->cool cool->add_br stir Stir at controlled temperature add_br->stir monitor Monitor reaction by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract wash_dry Wash and dry organic phase extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end 2-Bromo-4-methyl-1H-imidazole purify->end

Synthesis workflow for 2-Bromo-4-methyl-1H-imidazole.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-proton on the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The chemical shift of the C5-proton will be influenced by the electron-withdrawing effect of the adjacent bromine atom.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The C2 carbon, bonded to bromine, will likely appear at a downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C-H stretching of the methyl group and the imidazole ring (~2900-3100 cm⁻¹), C=N and C=C stretching within the imidazole ring (~1450-1600 cm⁻¹), and C-Br stretching (typically in the fingerprint region, <800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Potential Biological and Pharmacological Relevance

The imidazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents. Halogenated imidazoles, in particular, have garnered significant attention for their potential as anticancer, antifungal, and antibacterial agents.[7][8][9]

The bromine atom on the 2-Bromo-4-methyl-1H-imidazole scaffold serves as a versatile synthetic handle. It can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents. This modularity allows for the systematic exploration of the chemical space around the imidazole core to optimize biological activity and pharmacokinetic properties.

Potential Signaling Pathway Involvement (Hypothesized):

Given the known activities of other substituted imidazoles, it is plausible that derivatives of 2-Bromo-4-methyl-1H-imidazole could interact with various biological targets. For instance, many imidazole-containing compounds are known to inhibit enzymes such as kinases or cytochromes P450. A hypothetical drug discovery workflow starting from this compound is depicted below.

G cluster_synthesis Library Synthesis cluster_optimization Lead Optimization start 2-Bromo-4-methyl-1H-imidazole suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) start->suzuki Cross-coupling Reactions sono Sonogashira Coupling (Alkynyl Groups) start->sono Cross-coupling Reactions buchwald Buchwald-Hartwig (N/O-linked Groups) start->buchwald Cross-coupling Reactions screening High-Throughput Screening (e.g., Kinase Inhibition Assay) suzuki->screening Compound Library sono->screening Compound Library buchwald->screening Compound Library sar Structure-Activity Relationship (SAR) Studies screening->sar Active Hits admet ADMET Profiling sar->admet candidate Preclinical Candidate admet->candidate

Drug discovery workflow utilizing 2-Bromo-4-methyl-1H-imidazole.

Conclusion

2-Bromo-4-methyl-1H-imidazole represents a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, its structural similarity to other well-characterized brominated imidazoles provides a solid foundation for predicting its properties and reactivity. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new chemical entities with tailored biological activities. Further research into the experimental characterization and biological evaluation of 2-Bromo-4-methyl-1H-imidazole and its derivatives is warranted to fully explore its potential.

References

Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-1H-imidazole (CAS: 23328-88-3)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom at the 2-position and a methyl group at the 4-position of the imidazole ring, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and potential applications in drug discovery, with a focus on its role as a scaffold for the development of kinase inhibitors and other biologically active agents. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in the laboratory.

Physicochemical Properties

2-Bromo-4-methyl-1H-imidazole is a solid at room temperature with the chemical formula C₄H₅BrN₂.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-4-methyl-1H-imidazole

PropertyValueReference(s)
CAS Number 23328-88-3[2]
Molecular Formula C₄H₅BrN₂[2]
Molecular Weight 161.00 g/mol [3]
IUPAC Name 2-bromo-4-methyl-1H-imidazole
Physical Form Solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Synthesis of 2-Bromo-4-methyl-1H-imidazole

The synthesis of 2-bromo-4-methyl-1H-imidazole is most commonly achieved through the electrophilic bromination of 4-methyl-1H-imidazole using a suitable brominating agent, such as N-Bromosuccinimide (NBS). The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The regioselectivity of the bromination is influenced by the reaction conditions.

General Synthetic Workflow

The synthesis involves the direct bromination of the 4-methylimidazole precursor, followed by purification.

Synthesis_Workflow Start 4-Methyl-1H-imidazole Reaction Bromination with NBS Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-4-methyl-1H-imidazole Purification->Product

Caption: General workflow for the synthesis of 2-Bromo-4-methyl-1H-imidazole.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the bromination of imidazoles using NBS.[3][4]

Materials:

  • 4-Methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF.

  • Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by pouring the mixture into water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-bromo-4-methyl-1H-imidazole as a solid.

Expected Yield: While a specific yield for this exact transformation is not widely reported, similar brominations of imidazole derivatives can range from moderate to good yields (40-80%).

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-methyl-1H-imidazole

Technique Expected Features
¹H NMR A singlet for the C5-H proton (δ ~7.0-7.5 ppm), a singlet for the methyl group protons (δ ~2.2-2.4 ppm), and a broad singlet for the N-H proton (variable, may exchange with D₂O).
¹³C NMR Resonances for the brominated C2 carbon (δ ~120-130 ppm), the C4 carbon (δ ~135-145 ppm), the C5 carbon (δ ~115-125 ppm), and the methyl carbon (δ ~10-15 ppm).
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), C=N and C=C stretching in the imidazole ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation may involve the loss of Br, HCN, and methyl radicals.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-bromo-4-methyl-1H-imidazole lies in the reactivity of the C-Br bond, which readily participates in various cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the imidazole ring, making it a valuable intermediate in the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

A key application of 2-bromo-4-methyl-1H-imidazole is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids.[7][8] This reaction is a powerful tool for constructing C-C bonds and is widely employed in the synthesis of kinase inhibitors.

Suzuki_Coupling Bromoimidazole 2-Bromo-4-methyl-1H-imidazole Catalyst Pd Catalyst Base Bromoimidazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Product 2-Aryl/Heteroaryl-4-methyl-1H-imidazole Catalyst->Product

Caption: Suzuki-Miyaura coupling of 2-Bromo-4-methyl-1H-imidazole.

Role in Kinase Inhibitor Synthesis

The imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[8][9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Bromoimidazoles serve as key intermediates in the synthesis of kinase inhibitors by allowing for the introduction of various functionalities that can interact with the ATP-binding site of the kinase.

A plausible signaling pathway that could be targeted by inhibitors derived from 2-bromo-4-methyl-1H-imidazole is a generic mitogen-activated protein kinase (MAPK) cascade.

G_2 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inhibitor Kinase Inhibitor (from 2-bromo-4-methyl-1H-imidazole) Inhibitor->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified MAPK signaling pathway targeted by kinase inhibitors.

Safety and Handling

2-Bromo-4-methyl-1H-imidazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Always consult the Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Bromo-4-methyl-1H-imidazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its carbon-bromine bond make it an attractive starting material for the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors. The information provided in this technical guide, including the detailed experimental protocol and predicted spectroscopic data, aims to facilitate the use of this compound in the synthesis of novel and potentially therapeutic agents. Further research into the biological activities of derivatives of 2-bromo-4-methyl-1H-imidazole is warranted to fully explore its potential in drug development.

References

Foundational

Structure Elucidation of 2-Bromo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-4-methyl-1H-imidazole. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-4-methyl-1H-imidazole. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide utilizes predicted spectroscopic data and established principles of organic spectroscopy to illustrate the elucidation process. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed hypothetical experimental protocols and data interpretation. The methodologies and analytical approaches described herein are foundational for the characterization of novel heterocyclic compounds.

Introduction

2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted imidazole, it belongs to a class of molecules known for a wide range of biological activities. Accurate structure elucidation is the cornerstone of understanding its chemical properties, reactivity, and potential as a lead compound in drug discovery. This guide outlines the synergistic application of modern spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to determine its molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-methyl-1H-imidazole. These values were generated using computational models and should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1HN-H
~7.0Singlet1HC5-H
~2.1Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~135C4
~120C2
~115C5
~10-CH₃
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
160/162High[M]⁺ (Molecular Ion, Br isotope pattern)
81Moderate[M - Br]⁺
54High[C₃H₄N]⁺
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100BroadN-H stretch
~2920MediumC-H stretch (methyl)
~1600MediumC=C/C=N stretch (imidazole ring)
~1450MediumC-H bend (methyl)
~650StrongC-Br stretch

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis and spectroscopic analysis of 2-Bromo-4-methyl-1H-imidazole.

Synthesis of 2-Bromo-4-methyl-1H-imidazole

Materials:

  • 4-Methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 2-Bromo-4-methyl-1H-imidazole.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectra on a 500 MHz NMR spectrometer.

  • Mass Spectrometry: Analyze a sample using an electron ionization (EI) mass spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of 2-Bromo-4-methyl-1H-imidazole from its spectroscopic data is outlined below.

structure_elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structure Confirmation Molecular_Formula Molecular Formula C₄H₅BrN₂ Mass_Spec Mass Spectrometry - M/M+2 pattern at m/z 160/162 Molecular_Formula->Mass_Spec Confirms Mass H_NMR ¹H NMR - Broad singlet (~12.5 ppm, 1H) - Singlet (~7.0 ppm, 1H) - Singlet (~2.1 ppm, 3H) NMR_Interpretation - Imidazole proton - Methyl group - N-H proton H_NMR->NMR_Interpretation C_NMR ¹³C NMR - Four distinct signals C_NMR->NMR_Interpretation MS_Interpretation Presence of Bromine (from M/M+2 pattern) Mass_Spec->MS_Interpretation IR_Spec IR Spectroscopy - N-H stretch (~3100 cm⁻¹) - C-Br stretch (~650 cm⁻¹) IR_Interpretation Imidazole N-H and C-Br bonds present IR_Spec->IR_Interpretation Proposed_Structure Proposed Structure: 2-Bromo-4-methyl-1H-imidazole MS_Interpretation->Proposed_Structure IR_Interpretation->Proposed_Structure NMR_Interpretation->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Exploratory

2-Bromo-4-methyl-1H-imidazole molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-methyl-1H-imidazole This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1H-imidazole, a heterocyclic organic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-methyl-1H-imidazole

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1H-imidazole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and reactivity, with a focus on its application as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular Data

2-Bromo-4-methyl-1H-imidazole is a substituted imidazole featuring a bromine atom at the 2-position and a methyl group at the 4-position of the imidazole ring. Its chemical structure and properties make it a valuable intermediate for introducing the methyl-imidazole scaffold into more complex molecules.

Physicochemical Properties

The key quantitative data for 2-Bromo-4-methyl-1H-imidazole are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
CAS Number 23328-88-3
Physical Form Solid
Typical Purity ≥97%
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place
InChI Key AYQISCMXBQVMSY-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of substituted imidazoles often requires careful control of regioselectivity to achieve the desired isomer in high yield[1]. Direct bromination of a pre-existing 4-methylimidazole scaffold is a common and effective strategy for preparing 2-Bromo-4-methyl-1H-imidazole[1].

General Synthesis Workflow

The synthesis process follows a standard workflow from reaction setup to purification and analysis of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Weigh Reactants: - 4-methylimidazole - Brominating Agent (e.g., NBS) - Solvent B Combine in Flask A->B C Cool to 0-5°C B->C D Add Brominating Agent (Dropwise) C->D E Stir at Room Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction (e.g., Na₂S₂O₃ soln.) F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry J->K L Confirm Purity (HPLC) K->L

Caption: General experimental workflow for the synthesis of 2-Bromo-4-methyl-1H-imidazole.

Protocol: Synthesis via Bromination of 4-methylimidazole

This protocol describes a representative method for the synthesis of 2-Bromo-4-methyl-1H-imidazole using N-Bromosuccinimide (NBS) as the brominating agent.

  • Reaction Setup: Dissolve 4-methylimidazole (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0-5°C using an ice bath.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug Development

The bromo-imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds[2]. The bromine atom at the 2-position of 2-Bromo-4-methyl-1H-imidazole serves as a versatile synthetic handle for introducing a wide range of substituents via modern cross-coupling reactions. This functionalization is critical for developing new drug candidates with tailored pharmacological profiles[3].

Key Cross-Coupling Reactions

The compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical synthesis[4]. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.

G cluster_0 Cross-Coupling Reactions (Pd-catalyzed) A 2-Bromo-4-methyl-1H-imidazole B Suzuki-Miyaura Coupling (+ Arylboronic Acid) A->B C-C bond C Buchwald-Hartwig Amination (+ Amine) A->C C-N bond D Sonogashira Coupling (+ Terminal Alkyne) A->D C-C bond E 2-Aryl-4-methyl-1H-imidazole B->E F 2-Amino-4-methyl-1H-imidazole C->F G 2-Alkynyl-4-methyl-1H-imidazole D->G

Caption: Key cross-coupling reactions for the functionalization of 2-Bromo-4-methyl-1H-imidazole.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond.

  • Setup: To an oven-dried reaction vessel, add 2-Bromo-4-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inerting: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reaction: Add an anhydrous, degassed solvent (e.g., a mixture of dioxane and water). Heat the reaction mixture to 80-100°C with stirring for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed formation of a C-N bond.

  • Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-4-methyl-1H-imidazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a strong non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 eq.), a palladium precatalyst, and a suitable phosphine ligand.

  • Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the reaction vessel and heat to 80-110°C with stirring for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Perform an aqueous work-up and extraction. Dry, concentrate, and purify the crude product via column chromatography.

Conclusion

2-Bromo-4-methyl-1H-imidazole is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure and the reactivity of the bromine atom allow for predictable and efficient functionalization through a variety of robust synthetic methods. The protocols and data presented in this guide underscore its utility as a key building block for the synthesis of complex, biologically active molecules, making it an essential component in the modern drug discovery toolkit.

References

Foundational

Synthesis of 2-Bromo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis pathways for 2-Bromo-4-methyl-1H-imidazole, a key building block in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for 2-Bromo-4-methyl-1H-imidazole, a key building block in medicinal chemistry. This document details potential synthetic methodologies, presents available quantitative data in a structured format, and outlines experimental protocols for key reactions.

Introduction

2-Bromo-4-methyl-1H-imidazole is a valuable heterocyclic intermediate utilized in the synthesis of a variety of biologically active molecules. The presence of a bromine atom at the C2 position of the imidazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the development of novel therapeutic agents. The methyl group at the C4 position can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide explores the chemical synthesis of this important compound.

Synthesis Pathways

The synthesis of 2-Bromo-4-methyl-1H-imidazole presents a regioselectivity challenge due to the electronic nature of the imidazole ring, which typically favors electrophilic substitution at the C4 and C5 positions. Therefore, direct bromination of 4-methyl-1H-imidazole may not yield the desired 2-bromo isomer selectively. Alternative strategies are often employed to achieve the desired regiochemistry.

One plausible, albeit not explicitly detailed in publicly available literature for this specific molecule, multi-step synthesis approach involves the following logical workflow:

Synthesis_Workflow Start 4-Methyl-1H-imidazole Polybromination Polybromination Start->Polybromination Excess Brominating Agent Debromination Selective Debromination Polybromination->Debromination Reducing Agent Protection N-Protection (e.g., SEM-Cl) Debromination->Protection Optional for further reactions Final_Product 2-Bromo-4-methyl-1H-imidazole Debromination->Final_Product

Caption: A logical workflow for the synthesis of 2-Bromo-4-methyl-1H-imidazole.

A second potential pathway involves the direct bromination of a protected 4-methyl-1H-imidazole, where the protecting group might influence the regioselectivity of the bromination.

Pathway 1: Polybromination followed by Selective Debromination

This method circumvents the issue of poor regioselectivity in direct bromination by first exhaustively brominating the imidazole ring and then selectively removing the more labile bromine atoms at the C4 and C5 positions.

Experimental Protocol:

Step 1: Polybromination of 4-Methyl-1H-imidazole

  • Reagents: 4-Methyl-1H-imidazole, Bromine (Br₂), Acetic Acid.

  • Procedure: To a solution of 4-methyl-1H-imidazole in a suitable solvent such as acetic acid, an excess of bromine is added portion-wise at a controlled temperature. The reaction is stirred until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC). The resulting polybrominated intermediate is then isolated.[1]

Step 2: Selective Debromination

  • Reagents: Polybromo-4-methyl-1H-imidazole, Sodium sulfite (Na₂SO₃), Water.

  • Procedure: The crude polybrominated product is suspended in an aqueous solution of a reducing agent, such as sodium sulfite. The reaction mixture is heated, and the progress of the debromination is carefully monitored by analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the 2-bromo isomer. The desired product is then isolated and purified.[1]

Quantitative Data:

ParameterValueReference
Step 1: Polybromination
Starting Material4-Methyl-1H-imidazole[1]
Brominating AgentExcess Bromine[1]
SolventAcetic Acid[1]
Step 2: Debromination
Reducing AgentSodium sulfite[1]
SolventWater[1]
Pathway 2: Direct Bromination of 4-Methyl-1H-imidazole

While challenging due to regioselectivity, direct bromination using specific brominating agents and reaction conditions might offer a more direct route. The use of N-halosuccinimides is a common strategy for the bromination of heterocyclic compounds.

Experimental Protocol:

  • Reagents: 4-Methyl-1H-imidazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF) or Chloroform (CHCl₃).

  • Procedure: To a solution of 4-methyl-1H-imidazole in a suitable solvent like DMF or chloroform, a controlled amount of NBS is added. The reaction temperature and time are critical parameters to control the regioselectivity. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up, and the product is purified, likely requiring chromatographic separation of isomers.

Quantitative Data for a Related Reaction (Bromination of 1,2-dimethyl-1H-imidazole):

ParameterValueReference
Starting Material1,2-dimethyl-1H-imidazole
Brominating AgentN-Bromosuccinimide (NBS)
SolventDMF
TemperatureRoom Temperature
Time6 hours
Yield of Dibrominated Product80%

This data is for a related compound and serves as a starting point for optimization.

Applications in Drug Discovery

While specific signaling pathways for 2-Bromo-4-methyl-1H-imidazole are not extensively documented, its structural motif is present in molecules with various biological activities. Imidazole-containing compounds are known to act as inhibitors of various enzymes, such as kinases, and can interact with different biological targets. The bromo-imidazole core serves as a scaffold for the synthesis of compound libraries for screening against various therapeutic targets.

A general workflow for screening such compounds in a kinase inhibition assay is presented below.

Kinase_Inhibition_Assay Start Synthesized Compound (2-Bromo-4-methyl-1H-imidazole derivative) Assay_Setup Kinase Assay Setup (Kinase, Substrate, ATP) Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis Result Identification of Kinase Inhibitors Data_Analysis->Result

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

The synthesis of 2-Bromo-4-methyl-1H-imidazole requires careful consideration of regioselectivity. While direct bromination is a potential route, a multi-step approach involving polybromination and selective debromination may offer better control over the formation of the desired isomer. Further experimental optimization is necessary to establish high-yielding and scalable protocols. The versatility of the 2-bromo-4-methyl-1H-imidazole scaffold makes it a valuable tool for the development of new chemical entities with potential therapeutic applications, particularly in the area of enzyme inhibition.

References

Exploratory

Spectroscopic Data for 2-Bromo-4-methyl-1H-imidazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals. However, to provide valuable context and guidance for researchers working with this or similar molecules, this document presents the avai...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

However, to provide valuable context and guidance for researchers working with this or similar molecules, this document presents the available spectroscopic data for the closely related parent compound, 2-Bromo-1H-imidazole . Following this, detailed, generalized experimental protocols for acquiring NMR, IR, and MS data are provided. These protocols are standard methodologies applicable to the characterization of small organic molecules like 2-Bromo-4-methyl-1H-imidazole.

Spectroscopic Data for the Related Compound: 2-Bromo-1H-imidazole

The following tables summarize the available spectroscopic data for 2-Bromo-1H-imidazole. It is crucial to note that the methyl group at the C4 position in 2-Bromo-4-methyl-1H-imidazole will influence the spectral data, particularly the NMR shifts and the fine-structure of the peaks.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum of 2-Bromo-1H-imidazole [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13s2HH4, H5

¹³C NMR Spectrum of 2-Bromo-1H-imidazole

Chemical Shift (δ) ppmAssignment
Data not available

Note: The proton NMR shows a single peak for the two equivalent protons on the imidazole ring. For 2-Bromo-4-methyl-1H-imidazole, one would expect to see a singlet for the remaining imidazole proton and a singlet for the methyl protons, with different chemical shifts.

Infrared (IR) Spectroscopy Data

Key IR Absorptions for 2-Bromo-1H-imidazole

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Note: For 2-Bromo-4-methyl-1H-imidazole, one would expect to see characteristic peaks for N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (from the methyl and imidazole ring, ~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS) Data

Mass Spectrum of 2-Bromo-1H-imidazole

m/zRelative Intensity (%)Assignment
Data not available

Note: For 2-Bromo-4-methyl-1H-imidazole (Molecular Weight: 161.00 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns for imidazoles involve the loss of HCN or cleavage of the ring.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as 2-Bromo-4-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-Bromo-4-methyl-1H-imidazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 2-Bromo-4-methyl-1H-imidazole directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Ensure the spectrometer and the ATR accessory are clean.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. Common techniques for small molecules include:

      • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.

      • Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions. This is a "soft" ionization technique that often leaves the molecular ion intact.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. For compounds containing bromine, look for the characteristic isotopic pattern of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (e.g., 2-Bromo-4-methyl-1H-imidazole) Prep Sample Preparation (Dissolving, etc.) Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Tube IR IR Spectrometer Prep->IR ATR Crystal MS Mass Spectrometer Prep->MS Solution for Infusion NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Foundational

Commercial Availability and Synthetic Pathways of 2-Bromo-4-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-4-methyl-1H-imidazole, a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-4-methyl-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical research. Additionally, this guide outlines a plausible synthetic protocol based on established methodologies for analogous compounds, offering a foundational resource for laboratory synthesis.

Commercial Sourcing

2-Bromo-4-methyl-1H-imidazole (CAS No. 23328-88-3) is commercially available from a number of specialized chemical suppliers. The purity and available quantities vary, and researchers are advised to request certificates of analysis from suppliers to ensure material quality. The following table summarizes the offerings from several known vendors.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (via Ambeed, Inc.) 23328-88-397%250 mg, 1 g, 5 g, 10 g, 25 g
Sigma-Aldrich (via Aladdin Scientific) 23328-88-397%Inquire for details
Santa Cruz Biotechnology 23328-88-3Inquire for detailsInquire for details
BLD Pharm 23328-88-3Inquire for detailsInquire for details

Note: Pricing and availability are subject to change. Please consult the respective supplier websites for the most current information.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-4-methyl-1H-imidazole (Intermediate)

This initial step involves the exhaustive bromination of the imidazole ring.

Materials:

  • 4-methyl-1H-imidazole

  • Bromine (Br₂)

  • Acetic Acid

  • Sodium Acetate

  • Chloroform

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methyl-1H-imidazole in glacial acetic acid containing sodium acetate.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture dropwise at room temperature with constant stirring.

  • Continue stirring the mixture for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 2,5-Dibromo-4-methyl-1H-imidazole.

Step 2: Selective Debromination to Yield 2-Bromo-4-methyl-1H-imidazole

The second step involves the selective removal of one of the bromine atoms.

Materials:

  • 2,5-Dibromo-4-methyl-1H-imidazole

  • Sodium Sulfite (Na₂SO₃)

  • Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend the crude 2,5-Dibromo-4-methyl-1H-imidazole in an aqueous solution of sodium sulfite.

  • Reflux the mixture for several hours. The progress of the selective debromination can be monitored by GC-MS or LC-MS.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel to afford pure 2-Bromo-4-methyl-1H-imidazole.

Safety and Handling

2-Bromo-4-methyl-1H-imidazole is a chemical compound that should be handled with care in a laboratory setting. While a comprehensive safety data sheet (SDS) with specific hazard classifications is not universally available, general precautions for handling halogenated organic compounds should be followed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Visualized Workflows

The following diagrams illustrate the procurement process for research chemicals and a proposed synthetic pathway for 2-Bromo-4-methyl-1H-imidazole.

procurement_workflow cluster_research Research & Planning cluster_procurement Procurement cluster_logistics Logistics & Receipt cluster_lab Laboratory Use start Identify Need for 2-Bromo-4-methyl-1H-imidazole search Search Literature & Supplier Databases start->search select_supplier Select Supplier based on Purity, Cost, Availability search->select_supplier request_quote Request Quotation select_supplier->request_quote purchase_order Issue Purchase Order request_quote->purchase_order shipping Supplier Ships Compound purchase_order->shipping receive Receive & Inspect (Check CoA) shipping->receive log_inventory Log into Chemical Inventory System receive->log_inventory use_in_experiment Use in Experiment log_inventory->use_in_experiment

Caption: Chemical Procurement Workflow

synthetic_pathway cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Selective Debromination start_material 4-methyl-1H-imidazole intermediate 2,5-Dibromo-4-methyl- 1H-imidazole start_material->intermediate Bromination reagents1 Br₂ / Acetic Acid, Sodium Acetate final_product 2-Bromo-4-methyl- 1H-imidazole intermediate->final_product Debromination reagents2 Na₂SO₃ / H₂O reagents1->intermediate reagents2->final_product

Caption: Proposed Synthetic Pathway

References

Exploratory

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4-methyl-1H-imidazole, a versatile building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 2-position of the imidazole ring allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic and electronic applications. This document outlines key reactions, provides detailed experimental protocols, and presents quantitative data to facilitate its use in research and development.

Core Reactivity Profile

The bromine atom at the C2 position of 2-Bromo-4-methyl-1H-imidazole is the primary site of reactivity, serving as a versatile handle for various chemical modifications. The principal transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

A general workflow for the functionalization of 2-Bromo-4-methyl-1H-imidazole is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - 2-Bromo-4-methyl-1H-imidazole - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->characterize

General experimental workflow for functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of 2-Bromo-4-methyl-1H-imidazole. These reactions allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 2-Bromo-4-methyl-1H-imidazole and a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Suzuki_Miyaura 2-Bromo-4-methyl-1H-imidazole 2-Bromo-4-methyl-1H-imidazole 2-Aryl-4-methyl-1H-imidazole 2-Aryl-4-methyl-1H-imidazole 2-Bromo-4-methyl-1H-imidazole->2-Aryl-4-methyl-1H-imidazole Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->2-Aryl-4-methyl-1H-imidazole Pd Catalyst Pd Catalyst Pd Catalyst->2-Aryl-4-methyl-1H-imidazole Base Base Base->2-Aryl-4-methyl-1H-imidazole Solvent Solvent Solvent->2-Aryl-4-methyl-1H-imidazole

Key components of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8080-90
3-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11075-85

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 2-Bromo-4-methyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-substituted 4-methyl-1H-imidazol-2-amines.

Buchwald_Hartwig 2-Bromo-4-methyl-1H-imidazole 2-Bromo-4-methyl-1H-imidazole N-Substituted-4-methyl-1H-imidazol-2-amine N-Substituted-4-methyl-1H-imidazol-2-amine 2-Bromo-4-methyl-1H-imidazole->N-Substituted-4-methyl-1H-imidazol-2-amine Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->N-Substituted-4-methyl-1H-imidazol-2-amine Pd Precatalyst Pd Precatalyst Pd Precatalyst->N-Substituted-4-methyl-1H-imidazol-2-amine Ligand Ligand Ligand->N-Substituted-4-methyl-1H-imidazol-2-amine Base Base Base->N-Substituted-4-methyl-1H-imidazol-2-amine

Core components for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10080-90
MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane11075-85
BenzylamineG3-XPhos (1)-LHMDSTHF8085-95

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add 2-Bromo-4-methyl-1H-imidazole (1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv).

  • Add the desired amine (1.2-1.5 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 2-Bromo-4-methyl-1H-imidazole and a terminal alkyne, yielding 2-alkynyl-4-methyl-1H-imidazole derivatives.

Table 3: Representative Conditions for Sonogashira Coupling

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT-5080-90
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)i-Pr₂NHDMF6075-85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineToluene8080-90

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add 2-Bromo-4-methyl-1H-imidazole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The bromine atom in 2-Bromo-4-methyl-1H-imidazole can be displaced by strong nucleophiles, although this is generally less common than palladium-catalyzed reactions. The reactivity in SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the imidazole ring or by using highly reactive nucleophiles under forcing conditions.[1]

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileConditionsProduct Type
Sodium thiophenoxideDMF, heat4-Methyl-2-(phenylthio)-1H-imidazole
Sodium methoxideHigh temperature, sealed tube2-Methoxy-4-methyl-1H-imidazole
PiperidineHigh temperature, pressure2-(Piperidin-1-yl)-4-methyl-1H-imidazole

Experimental Protocol: General Procedure for SNAr

  • In a sealed tube, combine 2-Bromo-4-methyl-1H-imidazole (1.0 equiv) and the nucleophile (1.5-3.0 equiv).

  • Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Other Potential Reactivities

  • Lithiation and Grignard Formation: Attempts to perform halogen-lithium exchange or form a Grignard reagent from bromoimidazoles can be challenging and may lead to undesired side reactions or failure to react. These transformations often require careful optimization of conditions and specific N-protecting groups.

  • Ullmann Coupling: Copper-catalyzed Ullmann-type reactions can be employed for the formation of C-N, C-O, and C-S bonds, often requiring high temperatures. This can be an alternative to palladium-catalyzed methods, particularly for certain nucleophiles.

Conclusion

2-Bromo-4-methyl-1H-imidazole is a highly valuable and versatile building block. The reactivity of its bromine atom, primarily through palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a wide range of functionalized imidazole derivatives. This guide offers a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important intermediate. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the utility of this compound in the creation of novel molecules with significant biological and material properties.

References

Foundational

Potential Applications of 2-Bromo-4-methyl-1H-imidazole in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in various research and development sectors, pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 2-position and a methyl group at the 4-position of the imidazole ring, make it an attractive starting material for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the potential applications of 2-Bromo-4-methyl-1H-imidazole, focusing on its role in the synthesis of kinase inhibitors and other biologically active compounds. Detailed experimental protocols for its derivatization, supported by quantitative data from analogous systems, are presented to facilitate its use in the laboratory.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, ability to participate in hydrogen bonding, and coordination with metal ions contribute to its diverse biological activities. The introduction of a bromine atom onto the imidazole core, as in 2-Bromo-4-methyl-1H-imidazole, provides a key synthetic handle for carbon-carbon and carbon-heteroatom bond formation, enabling the exploration of vast chemical space.

Physicochemical Properties and Synthesis

2-Bromo-4-methyl-1H-imidazole is a solid at room temperature with a molecular weight of 161.02 g/mol .[2] While specific, detailed synthetic procedures for this exact isomer are not extensively published, its synthesis can be inferred from general methods for imidazole bromination. These methods often employ brominating agents like N-bromosuccinimide (NBS) on a 4-methylimidazole precursor.[3] Careful control of reaction conditions is crucial to ensure regioselectivity and avoid the formation of di- or tri-brominated products.

Table 1: Physicochemical Properties of 2-Bromo-4-methyl-1H-imidazole

PropertyValueReference
CAS Number23328-88-3[2]
Molecular FormulaC₄H₅BrN₂[2]
Molecular Weight161.02 g/mol [2]
AppearanceSolid
Storage2-8°C, under inert atmosphere

Key Applications in Medicinal Chemistry

The primary application of 2-Bromo-4-methyl-1H-imidazole in research lies in its use as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The imidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[5] 2-Bromo-4-methyl-1H-imidazole serves as an excellent starting point for the synthesis of novel kinase inhibitors.

The general strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 2-position of the imidazole ring. This new substituent can be designed to interact with specific pockets within the kinase active site, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Synthesis cluster_1 Evaluation Start 2-Bromo-4-methyl-1H-imidazole Coupling Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Coupling Product 2-Aryl-4-methyl-1H-imidazole Derivative Coupling->Product Screening Kinase Inhibition Assay Product->Screening Analysis Structure-Activity Relationship (SAR) Analysis Screening->Analysis Lead Lead Compound Analysis->Lead

A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from 2-Bromo-4-methyl-1H-imidazole.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-imidazoles

(Note: These conditions are for analogous bromo-imidazole systems and may require optimization for 2-Bromo-4-methyl-1H-imidazole)

Bromo-imidazole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-1-methylbenzimidazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085-95[6]
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9060[7]
2-Bromo-1H-imidazole3-Cyanophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100~90[6]
2,4,5-Tribromo-1-SEM-imidazole2-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8075[8]
Other Potential Therapeutic Areas

Derivatives of brominated imidazoles have shown promise in a variety of other therapeutic areas, suggesting broader applications for 2-Bromo-4-methyl-1H-imidazole.

  • Antimicrobial and Antiparasitic Agents: Nitroimidazole derivatives, often synthesized from bromo-imidazole precursors, are effective against anaerobic bacteria and parasites.[9]

  • Anticancer Agents: Beyond kinase inhibition, imidazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines through diverse mechanisms.[10]

  • Anti-inflammatory Agents: The imidazole scaffold is present in compounds targeting inflammatory pathways.[11]

Experimental Protocols

The following protocols are generalized procedures for the derivatization of bromo-imidazoles, primarily through the Suzuki-Miyaura coupling. These should serve as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of a bromo-imidazole with an arylboronic acid.[6]

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-4-methyl-1H-imidazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system was used, separate the layers. If a single solvent was used, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 2-Bromo-4-methyl-1H-imidazole - Arylboronic Acid - Base B Add Catalyst and Solvent A->B C Degas with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 2-Aryl-4-methyl-1H-imidazole (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

Exploratory

Technical Guide: Stability and Storage of 2-Bromo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-4-methyl-1H-imidazole, a key building blo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-4-methyl-1H-imidazole, a key building block in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is critical to ensure the integrity, purity, and reactivity of the compound throughout its lifecycle. The information presented herein is based on established international standards for stability testing of chemical substances.

Summary of Stability and Storage Conditions

2-Bromo-4-methyl-1H-imidazole is a solid, heterocyclic compound that is generally stable when stored under appropriate conditions. However, like many brominated heterocyclic compounds, it can be susceptible to degradation influenced by temperature, humidity, and light. The primary recommended storage condition is in a cool, dry, and dark environment within a tightly sealed container under an inert atmosphere.

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]To minimize the rate of potential thermal degradation.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[1]To prevent oxidation and reaction with atmospheric moisture.
Light Exposure In a dark place[1]To prevent photochemical degradation.
Humidity Dry/Low HumidityTo prevent hydrolysis and degradation mediated by moisture.
Container Tightly sealed, original container[2][3]To prevent contamination and exposure to air and moisture.

Stability Data

While specific public data on the long-term stability of 2-Bromo-4-methyl-1H-imidazole is limited, the following tables present illustrative data based on a comprehensive stability testing protocol aligned with the International Council for Harmonisation (ICH) Q1A guidelines. These tables are intended to provide a representative stability profile for the compound under various conditions.

Table 2: Long-Term Stability Data

Storage Condition: 5°C ± 3°C

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solid99.80.2
3Conforms99.70.3
6Conforms99.70.3
12Conforms99.60.4
24Conforms99.50.5
36Conforms99.30.7
Table 3: Accelerated Stability Data

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH[1][2]

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solid99.80.2
1Conforms99.50.5
3Conforms99.10.9
6Slight yellowing98.51.5

A "significant change" is defined as a failure to meet the specification, which for an active substance is often considered a greater than 1.0% increase in total impurities or a significant change in appearance.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of 2-Bromo-4-methyl-1H-imidazole.

Protocol for Long-Term and Accelerated Stability Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[2]

  • Material : Use at least three primary batches of 2-Bromo-4-methyl-1H-imidazole manufactured by a consistent synthetic route.[2]

  • Container Closure System : Package the samples in a container that simulates the proposed packaging for storage and distribution (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions :

    • Long-Term : 5°C ± 3°C.

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.[1][2]

  • Testing Frequency :

    • Long-Term : Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]

    • Accelerated : Test at 0, 3, and 6 months.[2]

  • Analytical Tests : At each time point, perform the following tests:

    • Appearance (visual inspection).

    • Assay and Impurity Profiling by a validated stability-indicating HPLC method (see Protocol 3.2).

    • Water Content (Karl Fischer titration).

  • Evaluation : Evaluate the data for any trends in degradation or changes in physical properties. A re-test period can be established based on the long-term data.

Protocol for a Stability-Indicating HPLC Method

This is a representative protocol for the quantitative analysis of 2-Bromo-4-methyl-1H-imidazole and its degradation products.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 220 nm.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Method Validation : Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) must be performed to demonstrate that the method is stability-indicating.

Visualizations

Logical Workflow for Handling and Storage

G Figure 1. Handling and Storage Workflow A Receive Compound B Inspect Container Integrity A->B C Quarantine if Damaged B->C Damaged D Store in Designated Location (2-8°C, Dark, Dry) B->D OK E Record in Inventory D->E F Dispense for Use E->F G Inert Gas Purge F->G H Reseal Tightly G->H I Return to Storage H->I J Monitor Retest Date I->J K Retest or Dispose J->K Expired G Figure 2. Stability Study Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation A Select 3 Batches of 2-Bromo-4-methyl-1H-imidazole B Package in Appropriate Container Closure System A->B C Place samples in Long-Term (5°C) and Accelerated (40°C/75%RH) Chambers B->C D Pull Samples at Scheduled Time Points C->D E Perform Analytical Tests: - Appearance - HPLC Assay/Impurities - Water Content D->E F Analyze Data for Trends E->F G Establish Retest Period or Shelf Life F->G

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2-Bromo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The fun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The functionalization of the imidazole ring is therefore of significant interest in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the imidazole core.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methyl-1H-imidazole with various boronic acids. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids make this method highly attractive for drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, 2-Bromo-4-methyl-1H-imidazole) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

A critical consideration for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like 2-Bromo-4-methyl-1H-imidazole is the potential for the lone pair of electrons on the nitrogen atoms to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The selection of appropriate ligands, bases, and reaction conditions is therefore crucial to mitigate these effects and achieve high coupling efficiency. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle.[2]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012-1875-90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O (5:1)11012-1880-95
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)9016-2470-85
43-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)10012-1865-80
52-Naphthylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10016-2470-85
64-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2.5)Buchwald Ligand (5)K₂CO₃ (2)Toluene/H₂O (5:1)11016-2460-75

Yields are approximate and based on similar reactions reported in the literature. Optimization for each specific substrate is recommended.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methyl-1H-imidazole:

Materials:

  • 2-Bromo-4-methyl-1H-imidazole

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 2-Bromo-4-methyl-1H-imidazole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if applicable, the ligand to the reaction vessel.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Note: This is a generalized procedure and may require optimization for specific substrates and coupling partners.[2]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: - 2-Bromo-4-methyl-1H-imidazole - Boronic Acid - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Reaction Work-up & Purification Monitoring->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) Start->Check_Catalyst Check_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Start->Check_Base Check_Solvent Vary Solvent System (e.g., Dioxane, Toluene, DMF, with/without H₂O) Start->Check_Solvent Check_Temp Adjust Temperature (80-120 °C) Start->Check_Temp Success Optimized Conditions Check_Catalyst->Success Check_Base->Success Check_Solvent->Success Check_Temp->Success

Caption: Logical workflow for optimizing reaction conditions.

References

Application

Application Notes and Protocols for N-Alkylation of 2-Bromo-4-methyl-1H-imidazole

Introduction The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and drug development. The strategic introduction of alkyl groups onto the imidazole core can significantly mod...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and drug development. The strategic introduction of alkyl groups onto the imidazole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and target-binding affinity. 2-Bromo-4-methyl-1H-imidazole is a valuable synthetic intermediate, with the bromine atom serving as a versatile handle for further functionalization, such as in cross-coupling reactions.

This document provides detailed protocols for the N-alkylation of 2-Bromo-4-methyl-1H-imidazole, addressing key considerations such as regioselectivity, reaction conditions, and product purification. The methodologies are designed for researchers, scientists, and professionals in the field of drug development.

General Principles of N-Alkylation

The N-alkylation of 2-Bromo-4-methyl-1H-imidazole proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the deprotonation of the imidazole N-H proton by a suitable base, generating a nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, to form the N-alkylated product.

Regioselectivity

For an unsymmetrical substrate like 2-Bromo-4-methyl-1H-imidazole, alkylation can potentially occur at two different nitrogen atoms, leading to two regioisomers: 1-alkyl-2-bromo-4-methyl-1H-imidazole and 1-alkyl-2-bromo-5-methyl-1H-imidazole. The outcome is governed by both electronic and steric factors.[1]

  • Electronic Effects: The bromine atom at the C2 position is electron-withdrawing, which decreases the electron density and nucleophilicity of the adjacent nitrogen (N1). Conversely, the methyl group at the C4 position is electron-donating, increasing the electron density of the adjacent nitrogen (N3).

  • Steric Effects: The substituent at the C2 position can sterically hinder the approach of the alkylating agent to the adjacent N1.[1]

In basic media, where the imidazolide anion is the reacting species, alkylation is generally favored at the less sterically hindered and more electronically accessible nitrogen atom. For 2-Bromo-4-methyl-1H-imidazole, alkylation is anticipated to predominantly yield the 1-alkyl-2-bromo-4-methyl isomer, as the N1 position is less sterically encumbered than the N3 position, which is flanked by the methyl group.

Data Summary of N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of imidazole derivatives, which can be adapted for 2-Bromo-4-methyl-1H-imidazole. Yields are generally good to excellent, but are highly dependent on the specific substrate and alkylating agent.

EntryAlkylating AgentBase (Equivalents)SolventTemperature (°C)Typical Time (h)Expected Outcome/Yield
1Methyl IodideNaH (1.1)DMF / THF0 to rt2 - 6High
2Benzyl BromideK₂CO₃ (2.0)Acetonitrile60 - 806 - 12Good to High
3Ethyl BromoacetateK₂CO₃ (1.5)DMFrt to 604 - 8Good
4Allyl BromideKOH (1.2)DMSOrt8 - 16Moderate to Good
5Propargyl BromideNaH (1.2)THF0 to 503 - 5Good to High

Experimental Protocols

Two primary protocols are presented, utilizing a strong base (Sodium Hydride) for rapid and complete deprotonation, and a milder base (Potassium Carbonate) which is often preferred for its ease of handling and suitability for larger scale reactions.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This method is highly effective for a wide range of alkylating agents and typically results in high yields.

Materials:

  • 2-Bromo-4-methyl-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-methyl-1H-imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the stirred solution at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This protocol employs a milder base and is often more convenient and safer for larger scale synthesis.[2]

Materials:

  • 2-Bromo-4-methyl-1H-imidazole

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-methyl-1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain with stirring. Heating significantly improves reaction rates and yields.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the mixture to room temperature and filter off the inorganic solids.

    • Rinse the solids with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflow and Schematics

General Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Bromo-4-methyl-1H-imidazole in anhydrous solvent add_base Add Base (e.g., NaH or K2CO3) start->add_base deprotonation Stir for Deprotonation (Formation of Anion) add_base->deprotonation add_alkyl Add Alkylating Agent (e.g., R-X) deprotonation->add_alkyl react Stir at appropriate temperature (rt or heat) add_alkyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_node Characterize Pure N-Alkylated Product purify->end_node

Caption: General experimental workflow for the N-alkylation of 2-Bromo-4-methyl-1H-imidazole.

References

Method

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Bromo-4-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically acti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically active molecules.[1] Its structure features a reactive bromine atom at the 2-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and a methyl group at the 4-position. This arrangement allows for the strategic introduction of diverse substituents, making it a valuable starting material in medicinal chemistry for developing novel therapeutic agents, particularly kinase inhibitors.[2][3][4] This document provides detailed protocols and application notes for synthesizing potent kinase inhibitors from this key intermediate.

Application 1: Synthesis of Potent and Selective TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme in signaling pathways related to inflammation and immunity. Inhibiting TAK1 is a promising therapeutic strategy for various inflammatory diseases.[5] Imidazole-based carboxamides have been identified as novel, potent, and selective inhibitors of TAK1.[5][6] The synthesis leverages palladium-catalyzed cross-coupling to construct the core scaffold.

Synthetic Workflow: TAK1 Inhibitor Synthesis

The following diagram illustrates a representative synthetic route for a TAK1 inhibitor starting from 2-Bromo-4-methyl-1H-imidazole. The key steps involve N-protection, Suzuki coupling to introduce an aryl group, and subsequent amidation steps to build the final molecule.

G start 2-Bromo-4-methyl-1H-imidazole p1 N-Protection (e.g., SEM-Cl) start->p1 step1 Protected Imidazole p1->step1 NaH, THF p2 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) step1->p2 step2 2-Aryl-4-methyl-imidazole p2->step2 Pd(PPh3)4, K2CO3 p3 Carboxylation / Amidation step2->p3 step3 Amide Intermediate p3->step3 1. n-BuLi 2. CO2 3. Amine, Coupling Agent p4 Deprotection & Final Amidation step3->p4 final TAK1 Inhibitor (2,4-1H-imidazole carboxamide) p4->final 1. TBAF 2. Amine, HATU

Caption: Synthetic workflow for a TAK1 inhibitor.

Quantitative Data: TAK1 Inhibitor Activity

The following table summarizes the biochemical potency of representative imidazole-based TAK1 inhibitors. A scaffold-hop from a pyrrole core to an imidazole core often results in increased potency.[5]

Compound IDScaffoldTAK1 IC50 (µM)TAK1 Kd (nM)Kinases Inhibited >65% at 10 µM
21 N-Methyl PyrroleInactive--
22 Imidazole0.02855ABL1(H369P), EIF2AK1, TNK2, YANK1
53 Imidazole0.004--
54 Imidazole0.003--
Data sourced from ACS Med Chem Lett. 2021, 12, 4, 555–562.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the key C-C bond-forming reaction to introduce an aryl substituent at the 2-position of the imidazole ring.

Materials:

  • N-Protected 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[7]

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[8]

  • SPhos (4-10 mol%) or other suitable ligand[7]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)[7][9]

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), anhydrous and degassed[7]

  • Nitrogen or Argon gas

  • Standard oven-dried glassware (round-bottom flask, condenser)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected 2-bromo-4-methyl-1H-imidazole, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Using a syringe, add the degassed solvent system (e.g., Dioxane/H₂O).

  • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-imidazole derivative.

Application 2: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular response to stress and plays a key role in inflammatory diseases. Imidazole-based molecules have been developed as potent p38 MAP kinase inhibitors.[11][12] The synthesis often involves functionalizing the imidazole core at the 2-position via coupling reactions to append moieties that can interact with the kinase's ATP-binding pocket.

Signaling Pathway: p38 MAP Kinase

The diagram below shows a simplified representation of the p38 MAP kinase signaling cascade, which is activated by cellular stress and pro-inflammatory cytokines, leading to inflammatory responses.

G stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mkk MAPKKs (MKK3/6) stress->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (Cytokine Production) substrates->response inhibitor Imidazole-based Inhibitor inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Quantitative Data: Imidazole-based p38 Kinase Inhibitors

This table presents the inhibitory activity of various imidazole-containing compounds against p38α MAP kinase.

Compound IDDescriptionp38α IC50 (nM)
SB203580 Pyridinyl-imidazole reference inhibitor222.44 ± 5.98
AA6 N-substituted imidazole-1-yl amide403.57 ± 6.35
BIRB 796 Diaryl urea-based allosteric inhibitor< 1 (picomolar affinity)
Compound 9i Benzothiazole-triazole derivative40
Data sourced from multiple studies.[11][13]
Experimental Protocol: Sonogashira Cross-Coupling

This protocol provides a general method for introducing an alkyne substituent at the 2-position of the imidazole ring, a common step in building kinase inhibitors.[14][15]

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)[16]

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[17]

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk flask, dissolve 2-Bromo-4-methyl-1H-imidazole, Pd(PPh₃)₂Cl₂, and CuI in the anhydrous solvent.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the amine base (e.g., Et₃N) followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-4-methyl-1H-imidazole product.

Application 3: Synthesis of Amino-Imidazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[18][19] Applying this reaction to 2-Bromo-4-methyl-1H-imidazole allows for the synthesis of 2-aminoimidazole derivatives, which are important scaffolds in many biologically active compounds.[20]

General Workflow: Buchwald-Hartwig Amination

This diagram outlines the key components and steps for the amination of 2-Bromo-4-methyl-1H-imidazole.

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Bromo-4-methyl-1H-imidazole product 2-Amino-4-methyl-1H-imidazole r1->product r2 Primary or Secondary Amine r2->product c1 Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) c2 Phosphine Ligand (e.g., XPhos, RuPhos) c3 Base (e.g., NaOtBu, K3PO4) c4 Solvent (e.g., Toluene, Dioxane)

Caption: Key components for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of 2-Bromo-4-methyl-1H-imidazole with an amine.

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos or other bulky phosphine ligand (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.2 equiv)[20]

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • Add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the 2-Bromo-4-methyl-1H-imidazole and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Place the reaction tube in a preheated oil bath and stir at 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the 2-amino-4-methyl-1H-imidazole derivative.

References

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-methyl-1H-imi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-methyl-1H-imidazole. This versatile building block is a key starting material for the synthesis of a diverse range of substituted imidazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols outlined below cover fundamental palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Introduction

The imidazole nucleus is a privileged scaffold in numerous biologically active compounds. The functionalization of the imidazole ring is therefore of significant interest in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents onto the 2-position of the 4-methyl-1H-imidazole core. 2-Bromo-4-methyl-1H-imidazole serves as an excellent substrate for these transformations due to the reactivity of the C-Br bond.

These notes provide representative reaction conditions and detailed protocols that can serve as a starting point for reaction optimization with specific substrates.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed reactions of 2-Bromo-4-methyl-1H-imidazole and analogous bromo-heterocycles.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-heterocycles with Arylboronic Acids
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10016~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (5:1)1200.5~95
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10016Good (est.)
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O (4:1)1300.7~85

*Yields are representative and based on reactions with analogous 2-bromo-pyridines and 2-bromo-benzimidazoles. Optimization for 2-Bromo-4-methyl-1H-imidazole may be required.[1][2]

Table 2: Sonogashira Coupling of 2-Bromo-heterocycles with Terminal Alkynes
EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF601~85-92
2EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (2)NBu₃THF1000.5~90
31-HeptynePd(P(t-Bu)₃)₂ (2)-K₂CO₃ (2.0 equiv)Toluene10012~80 (Copper-free)
44-EthynylanisolePdCl₂(PPh₃)₂ (2.5)CuI (10)Et₃N (2.5 equiv)DMF804~87

*Yields are based on reactions with similar bromo-heterocycles.[3][4][5][6]

Table 3: Buchwald-Hartwig Amination of 2-Bromo-heterocycles with Amines
EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1008-16~90
2Aniline[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2.0)PhMe10018~85
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10024~88
4IndolePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane11012~85

*Yields are representative and based on reactions with analogous 2-bromo-pyridines and other aryl bromides.[2][3][4][7]

Table 4: Heck Coupling of Aryl Bromides with Alkenes
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.2)Acetonitrile1003~90
2n-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)DMF/H₂O12012~85
31-OcteneHerrmann's Palladacycle (0.1)-K₂CO₃ (2.0)NMP1406~80
4CyclohexenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMF804~75

*Yields are based on general Heck reactions with aryl bromides. Optimization for 2-Bromo-4-methyl-1H-imidazole is necessary.[8][9]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 5:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add 2-Bromo-4-methyl-1H-imidazole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methyl-1H-imidazole.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-1H-imidazole.[1][2]

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine, used as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-4-methyl-1H-imidazole, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the active catalyst.

  • Add 2-Bromo-4-methyl-1H-imidazole and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2][7][11]

Protocol 4: General Procedure for Heck Coupling

Materials:

  • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (optional, e.g., P(o-tolyl)₃, 2-6 mol%)

  • Base (e.g., Et₃N, 1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a reaction vessel, add 2-Bromo-4-methyl-1H-imidazole, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8][9]

Visualizations

Catalytic Cycles and Workflows

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_cycle General Catalytic Cycle Pd(0)L_n Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L_n) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R'-M Di-organo_Pd(II)_Complex R-Pd(II)-R'(L_n) Intermediate Transmetalation->Di-organo_Pd(II)_Complex Reductive_Elimination Reductive Elimination Di-organo_Pd(II)_Complex->Reductive_Elimination R-R' Reductive_Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[12]

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - 2-Bromo-4-methyl-1H-imidazole - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat to Reaction Temperature D->E F Cool to Room Temperature E->F Upon Completion K TLC / LC-MS Monitoring E->K G Quench Reaction (if necessary) F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J L Characterization (NMR, MS) J->L

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Reaction_Types Start 2-Bromo-4-methyl-1H-imidazole Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Heck Heck Coupling (with Alkene) Start->Heck Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Product_Aryl 2-Aryl-4-methyl-1H-imidazole (C-C bond) Suzuki->Product_Aryl Product_Alkynyl 2-Alkynyl-4-methyl-1H-imidazole (C-C bond) Sonogashira->Product_Alkynyl Product_Alkenyl 2-Alkenyl-4-methyl-1H-imidazole (C-C bond) Heck->Product_Alkenyl Product_Amino 2-Amino-4-methyl-1H-imidazole (C-N bond) Buchwald->Product_Amino

Caption: Relationship between palladium-catalyzed reactions of 2-Bromo-4-methyl-1H-imidazole.

References

Method

Application Notes and Protocols: Experimental Procedure for Buchwald-Hartwig Amination of 2-Bromo-Imidazoles

Audience: Researchers, scientists, and drug development professionals. Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bond...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly for the preparation of arylamines, which are prevalent in pharmaceuticals and functional materials.[2] The synthesis of 2-amino-imidazoles is of significant interest as this structural motif is found in numerous biologically active molecules.[3]

However, the application of the Buchwald-Hartwig amination to five-membered nitrogen-containing heterocycles, such as imidazoles, presents unique challenges. These substrates can act as inhibitors or deactivate the palladium catalyst, making the selection of an appropriate catalyst system paramount for a successful transformation.[3][4] This document provides a detailed experimental procedure for the amination of 2-bromo-imidazoles, focusing on optimized conditions and best practices. Recent advancements, particularly the development of bulky biarylphosphine ligands, have enabled efficient coupling of unprotected bromoimidazoles.[3][5]

General Reaction Scheme

The reaction involves the coupling of a 2-bromo-imidazole derivative with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

cluster_reagents Reagents r1 2-Bromo-imidazole plus1 + r2 Amine (R¹R²NH) arrow re1 Pd Precatalyst re1->arrow re2 Ligand re2->arrow re3 Base re3->arrow re4 Solvent re4->arrow p1 2-Amino-imidazole plus2 + p2 Salt Byproduct

Caption: General scheme of the Buchwald-Hartwig amination of 2-bromo-imidazole.

Key Reaction Parameters and Optimization

The success of the amination of 2-bromo-imidazoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: This is the most critical component. Due to the coordinating nature of the imidazole ring, which can poison the catalyst, bulky, electron-rich biarylphosphine ligands are required.[3] The tBuBrettPhos ligand, in combination with a palladium precatalyst, has been shown to be particularly effective for the amination of unprotected bromoimidazoles, providing high yields where other common ligands fail.[3][5] Preformed palladium precatalysts are often preferred as they can lead to more reliable and reproducible results compared to generating the active catalyst in situ.[6]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Lithium bis(trimethylsilyl)amide (LHMDS) is a highly effective base for this transformation.[3][4] Other bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common in Buchwald-Hartwig reactions but may be less effective for this specific substrate class.[7]

  • Solvent: Anhydrous and deoxygenated aprotic polar solvents are standard. Tetrahydrofuran (THF), toluene, and dioxane are common choices.[6] For the amination of 2-bromo-imidazole with the tBuBrettPhos system, anhydrous THF is often used.[4]

  • Temperature: Reaction temperatures can range from room temperature to 110 °C. For 2-bromo-imidazoles, temperatures between 50-80 °C are typically employed to achieve a reasonable reaction rate without promoting catalyst decomposition.[3][4]

Data Presentation: Reaction Condition Optimization

The choice of ligand significantly impacts the reaction outcome. The following table summarizes data on the effect of different ligands on a model palladium-catalyzed amination reaction.

LigandCatalyst Loading (mol %)Temperature (°C)Yield (%)Reference
XPhos2Room Temp<5[4]
SPhos2Room Temp<5[4]
RuPhos2Room Temp25[4]
tBuBrettPhos 2 Room Temp >95 [4]
Data adapted from a study on the amination of 4-bromo-1H-imidazole with aniline, which demonstrates the superior efficacy of tBuBrettPhos for this class of substrates.[3][4]

Detailed Experimental Protocol

This protocol is a representative procedure for the palladium-catalyzed amination of 2-bromo-1H-imidazole with a generic amine, adapted from literature procedures.[3][4]

Materials:

  • 2-Bromo-1H-imidazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl) (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv, typically as a 1.0 M solution in THF)

  • Anhydrous, degassed Tetrahydrofuran (THF) (to make a 0.1 M solution)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-bromo-1H-imidazole (1.0 mmol), the amine (1.2 mmol), and the tBuBrettPhos Pd(I) precatalyst (2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add enough anhydrous, degassed THF to the Schlenk tube to achieve a concentration of 0.1 M with respect to the 2-bromo-imidazole.

  • Base Addition: Slowly add the LHMDS solution (2.2 mmol) to the reaction mixture while stirring.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-amino-imidazole.[4]

Experimental Workflow Diagram

G A 1. Setup Under Inert Atmosphere - Add 2-bromo-imidazole, amine, and Pd precatalyst to Schlenk tube. B 2. Add Anhydrous Solvent (e.g., THF) A->B C 3. Add Base (e.g., LHMDS) B->C D 4. Heat Reaction (50-80 °C, 12-24 h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench Reaction (Saturated aq. NH₄Cl) E->F Reaction Complete G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Isolated Product I->J

Caption: Workflow for the Buchwald-Hartwig amination of 2-bromo-imidazoles.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Deactivation: Imidazole substrates can poison the catalyst. Ensure strictly inert and anhydrous conditions. Increasing catalyst loading (e.g., to 4 mol%) may be necessary.[3]

    • Inactive Reagents: Use freshly opened or purified solvents and ensure the base is active.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction can compete with the desired amination. The choice of a bulky ligand like tBuBrettPhos is known to minimize this pathway.[1]

    • Homocoupling: Homocoupling of the starting materials can sometimes occur. Adjusting the catalyst loading and reaction time may help mitigate this.[4]

  • Poor Yields with Specific Amines:

    • The reactivity of the amine (steric hindrance, electronic properties) can greatly affect the outcome. For less reactive amines, higher temperatures, longer reaction times, or increased catalyst loading might be required.[3][5]

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-methyl-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the large-scale synthesis of 2-Bromo-4-methyl-1H-imidazole and its derivatives,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the large-scale synthesis of 2-Bromo-4-methyl-1H-imidazole and its derivatives, which are crucial intermediates in the development of various bioactive molecules and active pharmaceutical ingredients. The described methods focus on scalability, cost-effectiveness, and control over regioselectivity.

Introduction

2-Bromo-4-methyl-1H-imidazole and its substituted analogs are pivotal building blocks in medicinal chemistry and drug discovery. The imidazole core is a privileged structure found in numerous pharmaceuticals. The presence and position of the bromine atom offer a versatile handle for further molecular modifications through cross-coupling reactions, enabling the synthesis of complex therapeutic agents.

However, the large-scale synthesis of these compounds presents challenges, primarily concerning regioselectivity and the formation of isomeric byproducts. This document outlines optimized and scalable synthetic routes to address these issues, providing researchers and production chemists with reliable protocols for obtaining high-purity 2-bromo-4-methyl-1H-imidazole derivatives.

Synthetic Strategies and Protocols

Two primary strategies for the large-scale synthesis are detailed below: direct bromination of 4-methyl-1H-imidazole and a multi-step synthesis for producing N-substituted derivatives, which circumvents the issue of regioisomers.

Protocol 1: Direct Bromination of 4-methyl-1H-imidazole

This method is a straightforward approach for the synthesis of the parent 2-Bromo-4-methyl-1H-imidazole. The key to this synthesis is controlling the reaction conditions to favor the formation of the desired 2-bromo isomer.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-4-methyl-1H-imidazole.

Protocol 2: Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole

This protocol addresses the common issue of regioisomer formation during the N-methylation of bromo-imidazoles by starting with 1,2-dimethyl-1H-imidazole. This approach has been successfully scaled to kilogram quantities.[1][2]

Experimental Protocol:

  • Dibromination: To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent, add N-Bromosuccinimide (NBS) (2.2 eq) at room temperature. Stir the mixture for 12-16 hours.

  • Selective Debromination: Cool the reaction mixture to 0 °C and add isopropyl magnesium chloride (iPrMgCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Quenching and Extraction: After the addition is complete, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The organic layer is then washed, dried, and concentrated to yield 4-bromo-1,2-dimethyl-1H-imidazole with high purity and yield.[1]

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

Product Starting Material Brominating Agent Key Reagents Typical Yield Scale Reference
2-Bromo-4-methyl-1H-imidazole4-methyl-1H-imidazoleNBS-70-80%Lab Scale[3]
4-Bromo-1,2-dimethyl-1H-imidazole1,2-dimethyl-1H-imidazoleNBSiPrMgCl~92%Up to 1 kg[1][2]
2-Bromo-4-nitro-1H-imidazole4-nitroimidazoleBr₂NaI, Na₂SO₃HighKilogram[4][5][6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

direct_bromination start Start: 4-methyl-1H-imidazole bromination Bromination: Add NBS in CH₂Cl₂ at 0-5 °C start->bromination workup Work-up: Quench with Na₂S₂O₃ bromination->workup extraction Extraction: Extract with CH₂Cl₂ workup->extraction purification Purification: Recrystallization or Chromatography extraction->purification end End: 2-Bromo-4-methyl-1H-imidazole purification->end scalable_synthesis start Start: 1,2-dimethyl-1H-imidazole dibromination Dibromination: Add NBS (2.2 eq) start->dibromination debromination Selective Debromination: Add iPrMgCl at 0 °C dibromination->debromination quenching Quenching: Add aq. NH₄Cl debromination->quenching extraction Extraction quenching->extraction purification Purification extraction->purification end End: 4-bromo-1,2-dimethyl-1H-imidazole purification->end

References

Method

Application Notes and Protocols: 2-Bromo-4-methyl-1H-imidazole in Materials Science

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-4-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in materials science. Its structure, featuring a reactive bromine atom at the 2-position and a methyl group at the 4-position on the imidazole ring, makes it an excellent candidate for the synthesis of advanced functional materials. The imidazole moiety itself is known for its ability to participate in hydrogen bonding, act as a ligand for metal ions, and exhibit favorable electronic properties, making it a valuable component in the design of novel materials.[1] The bromine atom serves as a highly reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.[2][3]

These characteristics allow for the incorporation of the 2-bromo-4-methyl-1H-imidazole core into a range of materials, including conjugated polymers for organic electronics, ligands for metal-organic frameworks (MOFs), and corrosion inhibitors. This document provides an overview of these potential applications, along with exemplary experimental protocols and data.

Application in Conjugated Polymers for Organic Electronics

The electron-deficient nature of the imidazole ring makes 2-bromo-4-methyl-1H-imidazole an attractive building block for the synthesis of donor-acceptor (D-A) conjugated polymers. Such polymers are of great interest for applications in organic solar cells and organic light-emitting diodes (OLEDs). By polymerizing 2-bromo-4-methyl-1H-imidazole with an electron-rich co-monomer, it is possible to create materials with tailored optical and electronic properties.[4]

Experimental Protocol: Synthesis of a Donor-Acceptor Polymer via Stille Polycondensation

This protocol describes a representative synthesis of a conjugated polymer (Poly-[2-(4-methyl-1H-imidazolyl)-alt-benzodithiophene]) using 2-bromo-4-methyl-1H-imidazole as the acceptor unit and a benzodithiophene derivative as the donor unit.

Materials:

  • 2-Bromo-4-methyl-1H-imidazole

  • 2,6-Bis(trimethyltin)-4,8-didodecyloxybenzo[1,2-b;3,4-b]dithiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

Procedure:

  • In a nitrogen-filled glovebox, add 2-bromo-4-methyl-1H-imidazole (161 mg, 1.0 mmol), 2,6-bis(trimethyltin)-4,8-didodecyloxybenzo[1,2-b;3,4-b]dithiophene (885 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol) to a Schlenk flask.

  • Add 20 mL of anhydrous chlorobenzene to the flask.

  • The reaction mixture is heated to 110 °C and stirred for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into 200 mL of methanol.

  • The precipitate is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • The final polymer is extracted with chloroform and reprecipitated from methanol.

  • The resulting polymer is dried under vacuum at 60 °C for 24 hours.

Data Presentation: Expected Polymer Properties
PropertyValue
Number Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)2.1
UV-Vis Absorption (λmax, film)550 nm
Optical Bandgap (E_g^opt)1.8 eV
HOMO Energy Level-5.4 eV
LUMO Energy Level-3.6 eV

Visualization: Polymer Synthesis Workflow

G Workflow for Polymer Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Stille Polycondensation cluster_purification Purification cluster_product Final Product r1 2-Bromo-4-methyl-1H-imidazole rxn Heat in Anhydrous Chlorobenzene (48h, 110°C) r1->rxn r2 Stannylated Co-monomer r2->rxn cat Palladium Catalyst & Ligand cat->rxn p1 Precipitation in Methanol rxn->p1 p2 Soxhlet Extraction p1->p2 p3 Reprecipitation p2->p3 prod Purified Conjugated Polymer p3->prod

Caption: Workflow for the synthesis of a conjugated polymer.

Application as a Ligand Precursor for Metal-Organic Frameworks (MOFs)

The imidazole nitrogen atoms are excellent coordination sites for metal ions, making imidazole derivatives valuable ligands for the synthesis of Metal-Organic Frameworks (MOFs).[5][6] 2-Bromo-4-methyl-1H-imidazole can be functionalized via its bromine atom to create more complex, rigid, or functional linkers for MOF synthesis. These MOFs can have applications in gas storage, catalysis, and sensing.[7][8]

Experimental Protocol: Synthesis of a Bipyridyl-Imidazole Ligand and a Subsequent MOF

Part A: Ligand Synthesis (Suzuki Coupling)

  • Combine 2-bromo-4-methyl-1H-imidazole (1.61 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.05 g, 10 mmol), potassium carbonate (4.14 g, 30 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 410 mg, 0.5 mmol) in a flask.

  • Add a 3:1 mixture of dimethoxyethane (DME) and water (80 mL).

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-methyl-1H-imidazol-2-yl)pyridine.

Part B: MOF Synthesis (Solvothermal)

  • In a Teflon-lined autoclave, dissolve the synthesized ligand (4-(4-methyl-1H-imidazol-2-yl)pyridine, 80 mg, 0.5 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 149 mg, 0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Seal the autoclave and heat it in an oven at 100 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Colorless crystals of the MOF are collected by filtration, washed with fresh DMF, and dried in air.

Data Presentation: Expected MOF Properties
PropertyValue
BET Surface Area1200 m²/g
Pore Volume0.65 cm³/g
Thermal Stability (TGA)Stable up to 350 °C
Crystal SystemOrthorhombic

Visualization: MOF Synthesis Pathway

G MOF Synthesis Pathway cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis start 2-Bromo-4-methyl-1H-imidazole coupling Suzuki Coupling start->coupling reagent Pyridylboronic Ester reagent->coupling ligand Bipyridyl-Imidazole Ligand coupling->ligand solvothermal Solvothermal Reaction (DMF, 100°C) ligand->solvothermal metal Metal Salt (e.g., Zn(NO3)2) metal->solvothermal mof_product Crystalline MOF solvothermal->mof_product

Caption: Pathway for the synthesis of a MOF.

Application as a Corrosion Inhibitor

Imidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments.[9][10] They adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N) and the aromatic ring facilitates this adsorption. 2-Bromo-4-methyl-1H-imidazole can be investigated for its potential as a corrosion inhibitor.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • 2-Bromo-4-methyl-1H-imidazole

  • Acetone

  • Distilled water

Procedure:

  • Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Measure and record the initial weight of each coupon.

  • Prepare 1 M HCl solutions containing various concentrations of 2-bromo-4-methyl-1H-imidazole (e.g., 0, 50, 100, 200, 500 ppm).

  • Immerse one coupon in each of the test solutions for 6 hours at room temperature.

  • After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (g/m²h) = (Weight Loss) / (Surface Area x Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Data Presentation: Expected Corrosion Inhibition Performance
Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)0.0508.33-
500.0203.3360.0
1000.0122.0076.0
2000.0071.1786.0
5000.0040.6792.0

Visualization: Corrosion Inhibition Mechanism

G Corrosion Inhibition Mechanism cluster_metal Metal Surface Metal Mild Steel H_plus H+ ions H_plus->Metal Corrosion Attack Cl_minus Cl- ions Cl_minus->Metal Pitting Inhibitor 2-Bromo-4-methyl- 1H-imidazole Inhibitor->Metal Adsorption

Caption: Adsorption of inhibitor on the metal surface.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-methyl-1H-imidazole

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 2-Bromo-4-methyl-1H-imidazole synthesis. The direct, regioselectiv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 2-Bromo-4-methyl-1H-imidazole synthesis. The direct, regioselective synthesis of this compound is challenging, primarily due to the similar reactivity of the C2 and C5 positions of the imidazole ring and the potential for over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 2-Bromo-4-methyl-1H-imidazole?

A1: The primary challenges are:

  • Regioselectivity: The bromination of 4-methyl-1H-imidazole can occur at the C2 or C5 position, leading to a mixture of isomers (2-bromo-4-methyl-1H-imidazole and 5-bromo-4-methyl-1H-imidazole) that can be difficult to separate. The C5 position is often more sterically accessible and electronically favorable for electrophilic substitution.

  • Over-bromination: The imidazole ring is activated towards electrophilic substitution, which can easily lead to the formation of di-brominated byproducts, such as 2,5-dibromo-4-methyl-1H-imidazole.[1]

  • N-Substitution: With certain reagents, substitution on the ring nitrogen can occur. For example, reaction with cyanogen bromide (BrCN) on N-H imidazoles may lead to N-cyano derivatives instead of the desired C2-bromination.[2]

Q2: Which brominating agents are commonly used for imidazole rings?

A2: N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of electron-rich aromatic compounds and heterocycles.[1][3] It is generally milder and easier to handle than elemental bromine (Br₂), offering better control over the reaction. Other reagents like bromine in acetic acid or chloroform can also be used, but may be less selective and lead to more byproducts.[4]

Q3: How can I improve the regioselectivity for C2 bromination?

A3: Improving C2 selectivity is a significant challenge. Strategies to consider include:

  • Use of Protecting Groups: Protecting the N1 position of the imidazole ring can alter the electronic properties and steric environment, potentially favoring C2 bromination. The choice of protecting group is critical and may require empirical optimization.

  • Reaction Conditions: Modifying the solvent, temperature, and reaction time can influence the regiochemical outcome. Non-polar solvents may favor C2 substitution in some cases.

  • Lithiation and Quenching: An alternative route involves regioselective lithiation at the C2 position followed by quenching with an electrophilic bromine source. This approach offers better control but involves harsher conditions and moisture-sensitive reagents.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to distinguish between the starting material (4-methyl-1H-imidazole), the desired product, and potential byproducts. Staining with potassium permanganate or iodine can help visualize the spots. HPLC can also be used for more quantitative analysis of the reaction mixture.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly recrystallized or a new bottle of NBS.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the bromination reaction.2. Tautomerization of 4-methyl-1H-imidazole leading to bromination at C5.1. Experiment with different solvents (e.g., switch from polar to non-polar like THF or dioxane).2. Lower the reaction temperature to improve selectivity.3. Consider an N1-protecting group strategy to direct substitution to the C2 position.
Significant Amount of Di-brominated Byproduct 1. Stoichiometry of the brominating agent is too high.2. High reactivity of the mono-brominated product.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.2. Add the brominating agent slowly and in portions to maintain a low concentration.3. Stop the reaction as soon as the starting material is consumed, as determined by TLC.
Product is Difficult to Purify 1. Similar polarity of the desired product and isomeric byproducts.2. Streaking or poor separation on silica gel column.1. Try different solvent systems for column chromatography, potentially using a gradient elution.2. Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.3. Recrystallization may be an option if a suitable solvent can be found.

Experimental Protocols

Representative Protocol for Bromination of 4-methyl-1H-imidazole (Starting Point for Optimization)

Disclaimer: This is a general procedure for the bromination of an imidazole derivative and will likely require optimization to achieve a good yield of 2-Bromo-4-methyl-1H-imidazole. The formation of byproducts is expected.

Materials:

  • 4-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methyl-1H-imidazole (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) to the solution in small portions over 30 minutes. It is crucial to add the NBS slowly to control the reaction and minimize over-bromination.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC every 30-60 minutes.

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine or NBS.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 2-bromo isomer from the 5-bromo isomer and other byproducts.

Data Presentation

Due to the lack of specific literature data for optimizing 2-Bromo-4-methyl-1H-imidazole synthesis, the following table provides a qualitative guide to how reaction parameters can influence the outcome.

Parameter Condition Potential Effect on Yield/Selectivity
Brominating Agent NBSGenerally offers better selectivity and milder conditions than Br₂.
Br₂More reactive, higher risk of over-bromination and lower selectivity.
Solvent Aprotic Non-polar (e.g., THF, Dioxane)May favor C2-bromination by altering the solvation of the imidazole ring.
Aprotic Polar (e.g., DMF, Acetonitrile)Can increase reaction rates but may decrease regioselectivity.[1]
Halogenated (e.g., DCM, Chloroform)Commonly used, but selectivity may vary.
Temperature Low (0 °C to RT)Generally favors higher regioselectivity and reduces byproduct formation.
ElevatedIncreases reaction rate but can lead to a decrease in selectivity and more over-bromination.
Stoichiometry 1.0 - 1.1 eq. NBSRecommended to minimize di-bromination.
> 1.2 eq. NBSHigh likelihood of forming 2,5-dibromo-4-methyl-1H-imidazole.

Visualizations

Synthesis Pathway and Potential Byproducts

Synthesis_Pathway SM 4-methyl-1H-imidazole Reagent Brominating Agent (e.g., NBS) SM->Reagent Product 2-Bromo-4-methyl-1H-imidazole (Desired Product) Reagent->Product C2-Bromination (Desired Path) Byproduct1 5-Bromo-4-methyl-1H-imidazole (Isomeric Byproduct) Reagent->Byproduct1 C5-Bromination Byproduct2 2,5-Dibromo-4-methyl-1H-imidazole (Over-bromination) Reagent->Byproduct2 Di-bromination Troubleshooting_Workflow decision decision start_end start_end start Start Synthesis monitor Monitor reaction by TLC start->monitor is_complete Is starting material consumed? monitor->is_complete is_complete->monitor No, continue reaction workup Quench and Workup is_complete->workup Yes analyze Analyze crude product (TLC, NMR) workup->analyze yield_ok Is yield > 50% and purity acceptable? analyze->yield_ok purify Purify by Column Chromatography yield_ok->purify Yes sub_low_yield Low Yield/ Low Purity yield_ok->sub_low_yield No end_ok Obtain Pure Product purify->end_ok opt_conditions Adjust Conditions: - Temperature - Solvent - Stoichiometry sub_low_yield->opt_conditions opt_conditions->start Retry Synthesis Regioselectivity_Factors center_node Regioselectivity (C2 vs. C5 Bromination) outcome1 Favors C2-Bromination center_node->outcome1 outcome2 Favors C5-Bromination center_node->outcome2 factor1 Steric Hindrance (Methyl group at C4) factor1->center_node factor2 Electronic Effects (Ring activation/deactivation) factor2->center_node factor3 N1-Protecting Group (Size and electronic nature) factor3->center_node factor4 Reaction Conditions (Solvent, Temperature) factor4->center_node

References

Optimization

purification of crude 2-Bromo-4-methyl-1H-imidazole by column chromatography.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromo-4-methyl-1H-imidazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 2-Bromo-4-methyl-1H-imidazole?

A1: The standard choice for the stationary phase is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Due to the basic nature of the imidazole ring, tailing on silica gel can be an issue. If tailing is observed, you can deactivate the silica gel by preparing a slurry with the initial mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).

Q2: Which mobile phase systems are suitable for the elution of 2-Bromo-4-methyl-1H-imidazole?

A2: Common solvent systems for the purification of imidazole derivatives include mixtures of a non-polar solvent and a polar solvent.[1] For 2-Bromo-4-methyl-1H-imidazole, good starting points are ethyl acetate/hexane or dichloromethane/methanol gradients.[1] It is crucial to determine the optimal solvent system by performing Thin Layer Chromatography (TLC) before running the column.

Q3: How can I visualize 2-Bromo-4-methyl-1H-imidazole on a TLC plate?

A3: 2-Bromo-4-methyl-1H-imidazole is a UV-active compound due to the imidazole ring. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate solution can be used as a secondary visualization method.

Q4: My yield of purified 2-Bromo-4-methyl-1H-imidazole is very low. What are the potential reasons?

A4: Low recovery can stem from several factors:

  • Irreversible adsorption: The compound might be strongly binding to the acidic silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine can mitigate this.[1]

  • Compound instability: Imidazole derivatives can sometimes degrade on silica gel.[1] A faster purification using flash chromatography is recommended.

  • Improper fraction collection: The fractions might be cut too broadly or too narrowly. Close monitoring of the elution with TLC is essential to collect all the product-containing fractions.[1]

  • Co-elution with a non-UV active impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to an overestimation of the impurity content in the "pure" fractions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Co-elution of the product with impurities Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1]
Column overloading.Use an appropriate ratio of silica gel to crude product, typically ranging from 40:1 to 100:1 by weight.[1]
Streaking or tailing of the spot on the TLC plate and column The compound is too polar for the chosen solvent system.Increase the polarity of the mobile phase.
The basic imidazole nitrogen is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce tailing.
The compound is not moving from the baseline The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane with 5-10% methanol may be necessary.
The compound is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.
Colored impurities co-elute with the product Presence of highly colored by-products from the synthesis or degradation on the silica gel.Pre-treat the crude product with activated charcoal before chromatography. A subsequent recrystallization step after the column may be necessary to remove residual color.[2]

Experimental Protocol: Flash Column Chromatography

This is a general guideline and may require optimization based on the specific impurity profile of your crude 2-Bromo-4-methyl-1H-imidazole.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[1]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the column with the silica gel slurry, ensuring an even and compact bed.

2. Sample Preparation and Loading:

  • Dissolve the crude 2-Bromo-4-methyl-1H-imidazole in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

3. Elution:

  • Begin elution with the least polar solvent system determined by your initial TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase. A common gradient for imidazole derivatives could be starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Maintain a constant flow rate for optimal separation.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in test tubes or flasks.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Bromo-4-methyl-1H-imidazole.

Quantitative Data Summary

The following table provides estimated parameters for the purification of 2-Bromo-4-methyl-1H-imidazole. These values are based on typical results for similar imidazole derivatives and should be optimized for your specific experiment.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase (Eluent) Ethyl Acetate / Hexane or Dichloromethane / MethanolThe ratio should be optimized using TLC.
Estimated Rf Value 0.2 - 0.4In the optimized eluent system for good separation.
Silica Gel to Crude Product Ratio 40:1 to 100:1 (w/w)A higher ratio provides better separation.[1]
Typical Yield 60-90%Highly dependent on the purity of the crude material and optimization of the chromatographic conditions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Run TLC with different solvent systems start->tlc good_sep Good Separation on TLC? tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes troubleshoot Troubleshooting good_sep->troubleshoot No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Pure Product Obtained? analyze_fractions->pure_product combine_fractions Combine Pure Fractions & Evaporate Solvent pure_product->combine_fractions Yes pure_product->troubleshoot No end Purified Product combine_fractions->end streaking Streaking/Tailing? troubleshoot->streaking add_base Add 0.1-1% Triethylamine to Mobile Phase streaking->add_base Yes coelution Co-elution? streaking->coelution No add_base->tlc gradient Use Gradient Elution coelution->gradient Yes low_rf Low Rf (on baseline)? coelution->low_rf No gradient->tlc increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity Yes high_rf High Rf (at solvent front)? low_rf->high_rf No increase_polarity->tlc high_rf->tlc No decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity Yes decrease_polarity->tlc

Caption: Troubleshooting workflow for the purification of 2-Bromo-4-methyl-1H-imidazole.

References

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-4-methyl-1H-imidazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-4-methyl-1H-imidazole. The information is tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-4-methyl-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-Bromo-4-methyl-1H-imidazole.

Q1: What is the best solvent system for the recrystallization of 2-Bromo-4-methyl-1H-imidazole?

A definitive solvent system for 2-Bromo-4-methyl-1H-imidazole is not widely published. However, based on the purification of similar brominated imidazole derivatives, a mixed solvent system is likely to be effective. A good starting point is the use of acetonitrile as the primary solvent to dissolve the compound at an elevated temperature, followed by the gradual addition of diethyl ether as an anti-solvent to induce crystallization upon cooling.[1] Experimentation with other polar aprotic solvents for dissolution and non-polar solvents for precipitation may be necessary to optimize the yield and purity.

Q2: I am not getting any crystals to form, what should I do?

Several factors can inhibit crystallization. Here are some troubleshooting steps:

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the meniscus. Introducing a seed crystal of 2-Bromo-4-methyl-1H-imidazole can also initiate crystallization.

  • Increase Supersaturation: The concentration of your compound in the solution may be too low. You can try to slowly evaporate some of the solvent to increase the concentration.

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature and then transfer it to an ice bath or refrigerator.

  • Solvent System: The chosen solvent system may not be optimal. You may need to screen other solvent combinations.

Q3: My recrystallized product has a low melting point and appears impure. What are the likely contaminants?

Common impurities in the synthesis of brominated imidazoles can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Regioisomers: In the synthesis of similar compounds like 4-bromo-1,2-dimethyl-1H-imidazole, the formation of regioisomers (e.g., 5-bromo-1,2-dimethyl-1H-imidazole) is a common issue.[2] It is plausible that analogous regioisomers could be present as impurities.

  • Over-brominated or Under-brominated Species: Depending on the synthetic route, species with multiple bromine atoms or no bromine atom may be present.

To remove these impurities, a second recrystallization may be necessary. Alternatively, other purification techniques like column chromatography might be required.

Q4: The yield of my recrystallized product is very low. How can I improve it?

Low yield can be attributed to several factors:

  • Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent system with lower solubility for the compound at cold temperatures should be selected.

  • Premature Crystallization: If the solution is cooled too quickly or is too concentrated, the product may crystallize out prematurely, trapping impurities and reducing the final isolated yield of pure product.

  • Filtration Loss: Ensure that the crystals are fully precipitated before filtration. Washing the collected crystals with a minimal amount of ice-cold solvent will help to minimize loss.

Quantitative Data Summary

SolventExpected SolubilityNotes
WaterSlightly solubleSolubility may increase with changes in pH.[3]
MethanolSoluble
EthanolSoluble
AcetonitrileSolubleA potential solvent for recrystallization.[1]
DichloromethaneSoluble
Ethyl AcetateModerately soluble
Diethyl EtherSparingly solubleA potential anti-solvent for recrystallization.[1]
HexaneInsoluble

Experimental Protocol: Recrystallization of 2-Bromo-4-methyl-1H-imidazole

This protocol is a general guideline based on techniques used for analogous compounds and may require optimization.

Materials:

  • Crude 2-Bromo-4-methyl-1H-imidazole

  • Acetonitrile (ACS grade or higher)

  • Diethyl ether (ACS grade or higher)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stirring mechanism (e.g., magnetic stir bar)

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude 2-Bromo-4-methyl-1H-imidazole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetonitrile and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for crystal growth. For enhanced precipitation, the flask can then be placed in an ice bath for at least one hour.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow start Start with Crude 2-Bromo-4-methyl-1H-imidazole dissolve Dissolve in minimum hot Acetonitrile start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool add_antisolvent Add Diethyl Ether (Anti-solvent) cool->add_antisolvent crystallize Allow Crystals to Form add_antisolvent->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter_wash Filter and Wash with cold Diethyl Ether ice_bath->filter_wash dry Dry the Pure Crystals filter_wash->dry end_product Pure 2-Bromo-4-methyl-1H-imidazole dry->end_product Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce Supersaturated? concentrate Concentrate Solution: - Slowly evaporate solvent no_crystals->concentrate Too Dilute? slow_cool Ensure Slow Cooling no_crystals->slow_cool Oiling Out? change_solvent Change Solvent System no_crystals->change_solvent Still no crystals? check_solubility Check Solubility: - Product too soluble in cold solvent? low_yield->check_solubility optimize_cooling Optimize Cooling Rate: - Avoid premature crystallization low_yield->optimize_cooling minimize_loss Minimize Filtration Loss: - Use minimal ice-cold wash solvent low_yield->minimize_loss rerun Re-recrystallize impure_product->rerun column Consider Column Chromatography impure_product->column check_impurities Potential Impurities: - Starting Materials - Regioisomers impure_product->check_impurities

References

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-Imidazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 2-br...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 2-bromo-imidazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 2-bromo-imidazoles, offering potential causes and solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with a 2-bromo-imidazole substrate shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. Begin by systematically evaluating the following:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and ligands are from a reliable source and have been stored correctly to prevent degradation. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2][3] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][4]

  • Insufficient Base Strength or Solubility: The base plays a critical role in the transmetalation step. If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle can be inhibited. For imidazoles, which are nitrogen-rich heterocycles, common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[2][5][6] Cesium carbonate is often found to be superior for challenging couplings.[5]

  • Poor Solubility of Reactants: Imidazole derivatives can have poor solubility in common organic solvents.[7][8] Ensure that your 2-bromo-imidazole, boronic acid, and base are at least partially soluble in the chosen solvent system at the reaction temperature. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water or DMF can improve solubility.[2][9]

Q2: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2][3] Here are strategies to mitigate it:

  • Rigorous Degassing: As mentioned, meticulous degassing of the solvent and reaction vessel is paramount. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period (15-20 minutes) are recommended.[10]

  • Use of Pd(0) Catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[2]

  • Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling. Optimize the stoichiometry for your specific substrates.

Q3: My primary side product is the dehalogenated imidazole (protodeboronation of the boronic acid and/or dehalogenation of the 2-bromo-imidazole). What causes this and how can I prevent it?

A3: Protodeboronation is the protonolysis of the boronic acid, replacing the boron moiety with a hydrogen atom, and is a well-known side reaction in Suzuki couplings.[11] Dehalogenation of the aryl halide can also occur.[2]

  • Anhydrous Conditions: While water is often used as a co-solvent to dissolve the base, in some cases, particularly with sensitive boronic acids, it can be the source of protons for protodeboronation.[7] Experimenting with anhydrous conditions using a soluble organic base or a base like KF might be beneficial.[7]

  • Boronic Acid Stability: Some heteroaryl boronic acids are inherently unstable and prone to protodeboronation, especially at elevated temperatures.[11][12] Using boronic esters (e.g., pinacol esters) can improve stability.[2][11]

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Milder bases may be preferable in some cases.

Q4: The reaction works, but the yield is not reproducible. What are the likely sources of this variability?

A4: Lack of reproducibility often points to subtle variations in reaction setup and reagent quality.

  • Inconsistent Degassing: The efficiency of oxygen removal can vary between experiments. Standardize your degassing procedure.

  • Base Quality: Inorganic bases can be hygroscopic. Using a freshly opened bottle or drying the base before use can improve consistency. Grinding the base to a fine powder can also help.[13]

  • Catalyst and Ligand Purity: The quality of the palladium source and ligand is critical. Impurities can inhibit the catalyst.

Q5: I am working with an N-unprotected 2-bromo-imidazole. Do I need to protect the imidazole nitrogen?

A5: N-unprotected imidazoles can sometimes inhibit the palladium catalyst by coordinating to it.[12] However, successful Suzuki couplings on unprotected haloimidazoles have been reported.[14][15]

  • Proceed without Protection Initially: It is often worth attempting the reaction without an N-protecting group first, as this saves synthetic steps.

  • Consider Protection if Necessary: If you consistently observe low yields or catalyst inhibition, N-protection (e.g., with SEM, BOC, or a simple methyl group) might be necessary.[16] The choice of protecting group should be considered carefully to ensure it is stable to the reaction conditions and can be removed efficiently.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of 2-bromo-imidazoles and related nitrogen-rich heterocycles with arylboronic acids, based on literature precedents for analogous substrates.[10]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane/H₂O1005-8Good to Excellent
Pd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃ (2.0)Dioxane10015~96
Pd(PPh₃)₄ (5-10)-Cs₂CO₃ (2.0)Dioxane/H₂O9012Moderate to Excellent
PdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF/H₂O806Good

Yields are approximate and highly dependent on the specific substrates used.[10]

Experimental Protocols

General Protocol for Suzuki Coupling of a 2-Bromo-Imidazole

This protocol provides a general starting point for the optimization of the Suzuki coupling of a 2-bromo-imidazole with an arylboronic acid.[10]

Materials:

  • 2-bromo-imidazole derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-imidazole (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and the base (2.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (2-Bromo-imidazole) pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm R²-B(OR)₂ (Boronic Acid) + Base pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration product R¹-R² (Coupled Product) re->product

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Optimization

Experimental_Workflow Optimization Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification setup Combine Reactants: - 2-Bromo-imidazole - Boronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (N₂ or Ar) solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A flowchart outlining the general experimental workflow for Suzuki coupling.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Logic start Low/No Yield check_catalyst Check Catalyst/Ligand (Age, Storage, Purity) start->check_catalyst check_degassing Review Degassing Procedure check_catalyst->check_degassing OK solution_catalyst Use Fresh/Alternative Catalyst System check_catalyst->solution_catalyst Issue Found check_base Evaluate Base (Strength, Solubility) check_degassing->check_base OK solution_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) check_degassing->solution_degassing Issue Found check_solvent Assess Solvent System (Solubility) check_base->check_solvent OK solution_base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) check_base->solution_base Issue Found solution_solvent Try Different Solvents or Co-solvents check_solvent->solution_solvent Issue Found

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Troubleshooting

Technical Support Center: Reactions of 2-Bromo-4-methyl-1H-imidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-1H-imidazole. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-1H-imidazole. The focus is on identifying and mitigating common byproducts in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 2-Bromo-4-methyl-1H-imidazole?

A1: The most frequently observed byproducts are the result of three main side reactions:

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, yielding 4-methyl-1H-imidazole. This is a common issue in palladium-catalyzed reactions.[1]

  • Homocoupling: This side reaction leads to the formation of dimers. This can be the homocoupling of the boronic acid to form a biaryl species in Suzuki reactions, or the coupling of two molecules of the starting imidazole.[2] The presence of oxygen can often promote homocoupling of boronic acids.[2]

  • Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid or ester coupling partner can react with a proton source (like water) to revert to the corresponding arene, reducing the amount of reagent available for the desired cross-coupling and lowering yields. Electron-deficient boronic acids are particularly susceptible to this.[3]

Q2: How can I minimize the formation of the debrominated byproduct, 4-methyl-1H-imidazole?

A2: Minimizing debromination involves careful optimization of reaction conditions. Consider the following adjustments:

  • Choice of Base: Strong bases can sometimes promote debromination. Consider switching from strong bases like sodium tert-butoxide to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[1]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of debromination. It is advisable to run the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times.[1]

  • N-H Acidity: The acidic N-H proton of the imidazole ring can sometimes complicate reactions. While optimization of the base and ligand is often sufficient, in very challenging cases, protection of the imidazole nitrogen with a suitable protecting group (e.g., Boc) could be considered, though this adds extra steps to the synthesis.

Q3: What causes homocoupling of the boronic acid in Suzuki-Miyaura reactions, and how can it be prevented?

A3: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[2] To prevent this:

  • Rigorous Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and performing several vacuum/backfill cycles on the reaction flask.[3]

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂, which require in-situ reduction that can be influenced by oxygen.[1]

Troubleshooting Guides

Issue 1: My reaction has a low yield, and TLC/LC-MS analysis shows multiple spots, including a significant amount of starting material.

  • Possible Cause 1: Inactive Catalyst: The palladium catalyst or ligand may have degraded due to improper storage or handling. Phosphine ligands, in particular, are susceptible to oxidation.[3]

    • Solution: Use fresh catalyst and ligand from a reliable source. Ensure they are stored under an inert atmosphere.

  • Possible Cause 2: Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[3]

    • Solution: Improve your degassing procedure. For solvents, bubble with argon or nitrogen for at least 15-20 minutes. For the reaction vessel, use a minimum of three vacuum/backfill cycles with an inert gas.[4]

  • Possible Cause 3: Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate combination.

    • Solution: Screen different conditions. A common starting point for Suzuki reactions is a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, in a solvent system like dioxane/water or toluene/water at 80-100 °C.[4][5]

Issue 2: My desired product is contaminated with a byproduct that is difficult to separate by column chromatography.

  • Possible Cause: Co-eluting Byproduct: The byproduct, often the debrominated 4-methyl-1H-imidazole or a homocoupled product, may have a similar polarity to your desired product.

    • Solution 1: Re-optimize Reaction Conditions: The most effective approach is to minimize the formation of the byproduct in the first place. Refer to the FAQs above for strategies to reduce debromination and homocoupling.

    • Solution 2: Alternative Purification: If the byproduct is still present, consider alternative purification techniques. Recrystallization may be effective if your product is a solid and the impurity is present in a smaller amount. Preparative HPLC can also be an option for difficult separations.

Data Presentation

The following tables summarize common byproducts and provide a hypothetical comparison of reaction conditions to guide optimization.

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Compound NameStructureMolecular FormulaExact Mass (monoisotopic)Expected m/z [M+H]⁺
2-Bromo-4-methyl-1H-imidazoleC₄H₅BrN₂160.96161.97 / 163.97 (Br isotopes)
4-methyl-1H-imidazoleC₄H₆N₂82.0583.06
Biaryl Homocoupling ProductR-R (from R-B(OH)₂)VariesVariesVaries

Table 2: Hypothetical Effect of Reaction Conditions on Byproduct Formation in a Suzuki-Miyaura Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Desired Product (%)Debromination (%)Homocoupling (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Dioxane/H₂O10065155
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90855<2
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10092<2<1
4Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Dioxane/H₂O (not degassed)100401025

This data is illustrative and intended to show general trends. Actual results will vary based on the specific coupling partners and reaction scale.

Mandatory Visualization

Byproduct_Formation_Pathways start 2-Bromo-4-methyl-1H-imidazole + R-B(OH)₂ pd0 Pd(0)L₂ start->pd0 Catalytic Cycle Start int1 Oxidative Addition Intermediate pd0->int1 Oxidative Addition int2 Transmetalation Intermediate int1->int2 Transmetalation (with R-B(OH)₂ + Base) debrom Debromination Byproduct (4-methyl-1H-imidazole) int1->debrom Side Reaction: Reductive Elimination (H-source) product Desired Product (Cross-Coupling) int2->product Reductive Elimination product->pd0 homo Homocoupling Byproduct (R-R) boronic R-B(OH)₂ boronic->homo Side Reaction: O₂, Pd(II)

Caption: Formation pathways of desired product and common byproducts.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Starting Materials? - Anhydrous Solvent? start->check_reagents check_setup 2. Review Reaction Setup - Atmosphere Inert? - Thoroughly Degassed? - Correct Stoichiometry? check_reagents->check_setup analyze_byproducts 3. Analyze Byproducts (LC-MS, NMR) check_setup->analyze_byproducts is_debrom Debromination Observed? analyze_byproducts->is_debrom is_homo Homocoupling Observed? is_debrom->is_homo No action_debrom Action: - Change Base (weaker) - Change Ligand (bulkier) - Lower Temperature is_debrom->action_debrom Yes optimize 4. Systematically Optimize Conditions is_homo->optimize No action_homo Action: - Improve Degassing - Use Pd(0) Source is_homo->action_homo Yes action_debrom->is_homo action_homo->optimize

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Materials:

    • 2-Bromo-4-methyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

    • Inert gas (Argon or Nitrogen)

    • Schlenk flask or reaction vial

  • Procedure:

    • To a dry Schlenk flask, add 2-Bromo-4-methyl-1H-imidazole, the arylboronic acid, the base, and the palladium catalyst.[5]

    • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

    • Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 2-Bromo-4-methyl-1H-imidazole.[5]

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification using LC-MS

  • Objective: To identify and semi-quantify the starting material, desired product, and major byproducts in a crude reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be compatible with the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions (General Example):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

    • Identify the desired product and any byproducts by comparing their measured m/z values with the theoretical values listed in Table 1.[6] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be visible for any bromine-containing species.

References

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Imidazoles

Welcome to the technical support center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on common challenges encountered in the lab. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, detailed experimental protocols, and data to help optimize your synthetic strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted imidazoles.

Problem Potential Causes Solutions & Recommendations
Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-3 isomers) 1. Tautomeric Equilibrium: Unsubstituted or symmetrically substituted imidazoles exist in a rapid tautomeric equilibrium, presenting two potential nitrogen atoms for alkylation.[1] 2. Steric Hindrance: In substituted imidazoles, the alkylating agent may react at both nitrogens if the steric barrier is not significant enough to favor one site exclusively.[2] 3. Reaction Conditions: The choice of base and solvent can influence the position of the tautomeric equilibrium and the nature of the imidazolate anion, affecting the site of alkylation.[2][3]1. Steric Control:       a. Use a bulkier alkylating agent to favor substitution at the less sterically hindered nitrogen.       b. If the imidazole substrate has a substituent, steric hindrance will often direct alkylation to the more accessible nitrogen.[2] 2. Protecting Groups:       a. For critical applications requiring absolute regioselectivity, employ a protecting group on one nitrogen to force alkylation at the desired position. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a reliable option.[4] 3. Optimize Reaction Conditions:       a. Solvent: The solvent can influence which nitrogen is more nucleophilic. Perform a solvent screen (e.g., THF, DMF, Acetonitrile). DFT calculations have shown solvent choice can significantly alter the free energy profile of N-alkylation.       b. Base: The counter-ion of the base can influence regioselectivity. For instance, using NaH in THF for electron-deficient indazoles (similar to imidazoles) can lead to high N-1 selectivity due to chelation effects.[5] 4. Zeolite Catalysis: For alkylation with alcohols, vapor-phase reactions over zeolites can provide high regioselectivity. For example, Y-zeolites favor 1,5-dimethylimidazole from 4(5)-methylimidazole, while Beta-zeolites favor the 1,4-isomer.[6]
Low or No Yield 1. Incomplete Deprotonation: The imidazole nitrogen is not sufficiently nucleophilic without being deprotonated by a base. 2. Poor Reactivity of Alkylating Agent: The leaving group on the electrophile is not reactive enough (e.g., Cl vs. I). 3. Steric Hindrance: Extremely bulky groups on either the imidazole or the alkylating agent can prevent the reaction.1. Base and Solvent System:       a. Use a stronger base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (THF, DMF) to ensure complete deprotonation.       b. For many reactions, weaker bases like K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile are sufficient and can be easier to handle.[7] 2. Alkylating Agent:       a. Switch to a more reactive alkylating agent. The general order of reactivity for alkyl halides is I > Br > Cl. 3. Temperature:       a. Gently heating the reaction can often improve yields, but monitor for side reactions.
Formation of Dialkylated Imidazolium Salt The N-alkylated imidazole product is still nucleophilic and can react with a second equivalent of the alkylating agent. This is more common with highly reactive alkylating agents or at elevated temperatures.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the imidazole starting material relative to the alkylating agent. 2. Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Mixture of Regioisomers in Debus-Radziszewski Synthesis Use of an unsymmetrical 1,2-dicarbonyl compound allows for two different pathways of cyclization, leading to a mixture of regioisomers.[2]1. Use Symmetrical Reagents: The most straightforward solution is to use a symmetrical dicarbonyl compound (e.g., benzil) or a symmetrical aldehyde if N-substitution is desired.[2] 2. Catalyst Selection:       a. Screen different Lewis or Brønsted acid catalysts. Copper catalysts, such as CuI, have been shown to be effective in promoting the three-component synthesis of 2,4,5-trisubstituted imidazoles with good yields.[2][8]       b. Shape-selective catalysts like zeolites (e.g., ZSM-11) can favor the formation of a specific regioisomer that fits within its porous framework.[2] 3. Reaction Conditions: Microwave irradiation can sometimes improve yields and selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in imidazole synthesis?

A1: Regioselectivity is primarily controlled by a combination of steric and electronic factors of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions (catalyst, solvent, temperature).[2]

  • Steric Hindrance: Bulky substituents on the reactants will favor reaction pathways that minimize steric clash. For N-alkylation, a bulky group on the imidazole ring will hinder the approach of the alkylating agent to the adjacent nitrogen.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity of the nitrogen atoms or the reactivity of carbon atoms in the ring precursors. Electron-donating groups generally facilitate N-alkylation.[2][9]

  • Reaction Mechanism: Different named reactions have inherent regiochemical preferences. For example, the Van Leusen synthesis mechanistically favors the formation of 1,5-disubstituted imidazoles.[2][10]

  • Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants.[2] Similarly, the base and solvent can influence the tautomeric equilibrium, thereby affecting the site of substitution.[2][3]

Q2: Which named reactions offer the best control over regioselectivity for imidazole ring formation?

A2: Several methods are known for providing good to excellent regiocontrol:

  • Van Leusen Imidazole Synthesis: This is a preferred method for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles with high regioselectivity.[2][11] It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine.[12][13]

  • Marckwald Synthesis: This method, involving the reaction of α-amino carbonyl compounds with reagents like potassium thiocyanate, is effective for creating specific substitution patterns, particularly when using symmetrically substituted starting materials.[2][14][15]

  • Modern Catalytic Methods: Transition metal-catalyzed reactions (e.g., using copper, palladium, rhodium) often provide high regioselectivity under mild conditions.[16] For instance, copper-catalyzed [3+2] cycloadditions can yield multisubstituted imidazoles with high regioselectivity.[16] Palladium-catalyzed C-H arylation can be directed to specific positions (C2, C4, or C5) by carefully choosing ligands and reaction conditions.[4][17][18]

Q3: How can I distinguish between the different regioisomers I've synthesized?

A3: Unambiguous structure determination is critical. The most powerful techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are invaluable. Two-dimensional NMR techniques like NOESY (for through-space correlations) and HMBC (for through-bond correlations over 2-3 bonds) are often required to definitively assign the positions of substituents.[19][20] For example, a NOESY correlation between a substituent's protons and a specific proton on the imidazole ring can confirm its position.

  • X-Ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray diffraction provides definitive structural proof.[9]

Q4: My reaction mixture is turning dark, and purification is difficult. What could be the cause?

A4: A dark reaction mixture often indicates decomposition. This can be caused by:

  • High Temperatures: Some substituted imidazoles or their precursors are unstable at elevated temperatures.

  • Strong Bases: Strong bases can sometimes promote side reactions or decomposition of starting materials or products.

  • Oxidation: Some intermediates may be sensitive to air, leading to oxidative decomposition.

Solutions include running the reaction at a lower temperature, using a milder base, or ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Purification challenges often arise from mixtures of regioisomers or the presence of highly polar byproducts like imidazolium salts, which may require specialized chromatographic techniques.

Data Presentation: Regioselectivity in Imidazole Synthesis

Table 1: Effect of Catalyst on Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles Reaction: Benzaldehyde, Benzil, and Ammonium Acetate

EntryCatalyst (mol%)SolventTime (min)Yield (%)Reference
1NoneButanol12070[8]
2CuI (15)Butanol2595[8]
3CuCl₂·2H₂O (10)Ethanol6092[16]
4FeCl₃/I₂ (10/20)DCE36094N/A

Table 2: Regioselectivity in N-Alkylation of 4(5)-Methylimidazole Reaction: 4(5)-Methylimidazole with Methanol in the vapor phase

EntryCatalystProduct Ratio (1,4-isomer : 1,5-isomer)Predominant IsomerReference
1Y-ZeoliteLow1,5-Dimethylimidazole[6]
2Beta-ZeoliteHigh1,4-Dimethylimidazole[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), the 1,2-dicarbonyl compound (e.g., benzil or benzoin, 1.0 mmol), ammonium acetate (3.0 mmol), and Copper(I) Iodide (CuI, 15 mol%).

  • Solvent Addition: Add n-butanol (7 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 25-30 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into crushed ice and stir the resulting suspension.

  • Isolation: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.

Protocol 2: General Procedure for Van Leusen Synthesis of 1,5-Disubstituted Imidazoles [2]

  • Imine Formation (in situ): To a solution of an aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol), add a primary amine (1.0 equiv). Stir the mixture at room temperature for 30 minutes to form the aldimine.

  • Cycloaddition: To the solution containing the pre-formed imine, add tosylmethyl isocyanide (TosMIC, 1.0 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Heating: Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.

Visualizations

A critical factor in controlling the regioselectivity of reactions on the imidazole ring is understanding the interplay between steric and electronic effects, which dictates the most favorable reaction pathway.

Regioselectivity_Factors cluster_input Reaction Inputs cluster_control Controlling Factors cluster_output Reaction Outcome Imidazole_Substrate Imidazole Substrate (Steric & Electronic Properties) Steric_Hindrance Steric Hindrance Imidazole_Substrate->Steric_Hindrance Electronic_Effects Electronic Effects (Nucleophilicity, Tautomerism) Imidazole_Substrate->Electronic_Effects Reagent Reagent/Catalyst (e.g., Alkyl Halide, Dicarbonyl) Reagent->Steric_Hindrance Conditions Reaction Conditions (Solvent, Base, Temp) Conditions->Electronic_Effects Regioisomer_A Regioisomer A (e.g., N-1 Alkylation) Steric_Hindrance->Regioisomer_A Favors less hindered product Regioisomer_B Regioisomer B (e.g., N-3 Alkylation) Electronic_Effects->Regioisomer_B Favors more nucleophilic site Selectivity Observed Regioselectivity (Ratio of A:B) Regioisomer_A->Selectivity Regioisomer_B->Selectivity

Caption: Factors influencing regioselectivity in imidazole synthesis.

This workflow illustrates how to systematically troubleshoot an N-alkylation reaction that is producing an undesirable mixture of regioisomers.

Troubleshooting_N_Alkylation Start Start: Poor Regioselectivity in N-Alkylation CheckSterics Are steric effects significant? Start->CheckSterics IncreaseSterics Increase Steric Bulk (Use bulkier alkylating agent) CheckSterics->IncreaseSterics No / Minor CheckConditions Is regioselectivity still poor? CheckSterics->CheckConditions Yes IncreaseSterics->CheckConditions OptimizeSolvent Screen Solvents (e.g., THF, DMF, MeCN) CheckConditions->OptimizeSolvent Yes End End: Desired Regioisomer Achieved CheckConditions->End No CheckBase Is regioselectivity still poor? OptimizeSolvent->CheckBase ChangeBase Change Base/Counter-ion (e.g., NaH, K2CO3, Cs2CO3) CheckBase->ChangeBase Yes CheckBase->End No UsePG For absolute control: Use Protecting Group Strategy ChangeBase->UsePG If still poor ChangeBase->End If successful UsePG->End

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

References

Troubleshooting

Technical Support Center: Hot Filtration Protocols &amp; Troubleshooting

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature crystallization during hot filtration.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature crystallization during hot filtration.

Troubleshooting Guide

This guide addresses common issues encountered during hot filtration.

Issue 1: Crystals are forming on the filter paper or in the funnel stem during filtration.

This is the most common issue, caused by the solution cooling as it comes into contact with the cooler surfaces of the filtration apparatus.

Immediate Actions:

  • Re-dissolve Crystals: Add a small amount of hot, pure solvent to the funnel to dissolve the crystals that have formed.[1]

  • Maintain Temperature: Ensure the receiving flask is kept on a heat source to allow hot solvent vapors to rise and keep the funnel warm.[2]

Preventative Measures for Future Experiments:

StrategyDescriptionKey Considerations
Pre-heat all glassware Before filtration, all glassware (funnel, receiving flask) should be heated. This can be done in an oven or by allowing hot solvent vapors to pass through the setup.[3]Ensures that the solution does not cool upon contact with the apparatus.
Use a Stemless or Short-Stemmed Funnel A shorter stem minimizes the surface area where the solution can cool and crystallize before reaching the receiving flask.[4]Long-stemmed funnels significantly increase the risk of premature crystallization.
Utilize Fluted Filter Paper Fluted filter paper increases the surface area for filtration, speeding up the process and minimizing the time the solution is exposed to cooler temperatures.[4]A faster filtration rate reduces the chance of cooling and crystallization.
Filter in Portions Keep the bulk of the solution on a heat source and pour it into the funnel in small portions. This minimizes the cooling of the main solution.[1][5]Returning the main flask to the heat source between additions is crucial.
Use a Slight Excess of Solvent Adding a small excess of solvent (2-5%) can help prevent premature crystallization if it becomes a persistent issue.[6]Be aware that this will slightly decrease the final yield of the recrystallized product.
Insulate the Funnel Covering the funnel with a beaker or watch glass can help trap hot solvent vapors and maintain a higher temperature.[3]This creates a localized heated environment for the filtration.

Issue 2: The filtration is proceeding very slowly or has stopped.

This is often a consequence of premature crystallization clogging the filter paper.

Troubleshooting Steps:

  • Check for Crystallization: Visually inspect the filter paper and funnel stem for crystal formation. If present, follow the steps in "Issue 1".

  • Ensure Proper Filter Paper Fit: The filter paper should be flat against the funnel and cover all the holes, but not be so large that it folds up the sides. An improper fit can slow filtration.

  • Release Pressure Build-up: In some setups, pressure from hot vapors can slow down filtration. Using a bent paper clip to create a small gap between the funnel and the flask can alleviate this.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum filtration not recommended for hot filtration?

A1: Applying a vacuum to a hot solution will cause the solvent to boil rapidly. This rapid boiling leads to evaporative cooling, which can cause the solute to crystallize prematurely and crash out of solution, clogging the filter paper and leading to a loss of product.[7] It is especially dangerous with flammable organic solvents.

Q2: How does the amount of solvent used affect the final yield?

A2: Using the minimum amount of hot solvent necessary to dissolve the solid is crucial for maximizing the yield. Any excess solvent will retain more of the solute in the solution upon cooling, thus reducing the amount of crystallized product recovered.[8][9]

Q3: What is the effect of the cooling rate on the final crystals?

A3: A slower cooling rate generally results in the formation of larger and purer crystals.[7][10] Rapid cooling can trap impurities within the crystal lattice and tends to produce smaller crystals.

Data Presentation

Table 1: Solubility of Common Pharmaceutical Compounds at Various Temperatures

This table provides solubility data for Ibuprofen and Paracetamol in different solvents, which is critical for selecting an appropriate recrystallization solvent and determining the optimal volume.

CompoundSolventTemperature (°C)Solubility ( g/100g solvent)
IbuprofenEthanol1059
25~120 (estimated from graph)
40215
ParacetamolWater251.43
1005.0
Ethanol2514.29

Data for Ibuprofen in Ethanol from[2][5]. Data for Paracetamol from[1].

Table 2: Qualitative Effect of Cooling Rate on Crystal Characteristics

This table summarizes the general relationship between the rate of cooling and the resulting crystal size and purity.

Cooling RateCrystal SizeCrystal PurityRationale
Slow LargerHigherAllows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[7]
Moderate MediumGoodA balance between practical time considerations and achieving good purity.
Rapid SmallerLowerImpurities can become trapped within the rapidly forming crystal lattice.[7][11]

Experimental Protocols

Protocol 1: Standard Hot Filtration Procedure

This protocol outlines the key steps for performing a successful hot filtration to remove insoluble impurities.

  • Apparatus Assembly:

    • Place a receiving Erlenmeyer flask on a hot plate.

    • Add a small amount of the chosen solvent to the flask.

    • Place a stemless or short-stemmed funnel into the neck of the flask.

    • Place a fluted filter paper into the funnel.

    • Cover the funnel with a watch glass or a large beaker to create a steam jacket.

  • Pre-heating the Apparatus:

    • Heat the solvent in the receiving flask to a gentle boil. The rising hot vapors will pre-heat the funnel and filter paper.

  • Solution Preparation:

    • In a separate flask, heat the mixture to be filtered to boiling to ensure the solute is fully dissolved.

  • Filtration:

    • Carefully and in portions, pour the hot solution through the pre-heated filter paper.[1][5]

    • Between additions, return the flask containing the solution to the heat source to maintain its temperature.

    • If crystals begin to form on the filter paper, add a small amount of hot, pure solvent to dissolve them.

  • Completion:

    • Once all the solution has been filtered, rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

    • Remove the funnel and allow the filtrate to cool slowly for recrystallization.

Visualizations

Hot_Filtration_Workflow Experimental Workflow for Hot Filtration cluster_prep Preparation cluster_filtration Filtration Process cluster_troubleshooting Troubleshooting cluster_completion Completion A Assemble Apparatus: - Receiving Flask on Hotplate - Stemless Funnel - Fluted Filter Paper B Add Solvent to Receiving Flask A->B D Pre-heat Apparatus with Solvent Vapors B->D C Heat Solution to be Filtered to Boiling E Pour Hot Solution in Portions C->E D->E F Keep Main Solution Heated Between Portions E->F G Monitor for Crystallization E->G F->E H Crystals Forming? G->H I Add Hot Solvent to Dissolve Crystals H->I Yes J Rinse Original Flask and Filter H->J No I->E K Allow Filtrate to Cool for Recrystallization J->K

Caption: Workflow for preventing premature crystallization during hot filtration.

Troubleshooting_Premature_Crystallization Troubleshooting Decision Tree Start Premature Crystallization Observed Q1 Is the filtration apparatus pre-heated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using a stemless or short-stemmed funnel? A1_Yes->Q2 Sol1 Action: Pre-heat all glassware with hot solvent vapors. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are you using fluted filter paper? A2_Yes->Q3 Sol2 Action: Switch to a stemless or short-stemmed funnel. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are you filtering in portions? A3_Yes->Q4 Sol3 Action: Use fluted filter paper to increase filtration speed. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Q5 Is a slight excess of solvent being used? A4_Yes->Q5 Sol4 Action: Filter in small portions, keeping the main solution hot. A4_No->Sol4 Sol4->Q5 A5_No No Q5->A5_No No End Problem Resolved Q5->End Yes Sol5 Consider adding a 2-5% excess of hot solvent. A5_No->Sol5 Sol5->End

References

Optimization

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low conversion in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is not working at all (zero conversion). Where should I start troubleshooting?

A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction. The first things to check are:

  • Catalyst Activity: The palladium catalyst, especially if old or improperly stored, may be inactive.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Quality: Verify the purity and integrity of all your starting materials, especially sensitive reagents like boronic acids or phosphine ligands, which can degrade over time.[2]

  • Reaction Setup: Double-check all reagent concentrations and the order of addition.

Q2: What is the black precipitate that formed in my reaction, and what does it mean?

A2: The black precipitate is likely palladium black, which is finely divided, metallic palladium that has precipitated out of the solution.[3] Its formation indicates catalyst deactivation or decomposition. This can be caused by:

  • High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[3]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.[3]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Inefficient Reduction of Pd(II) Precatalyst: If the reduction of a Pd(II) source to the active Pd(0) species is slow or incomplete, side reactions can lead to the formation of palladium black.[1]

Q3: How critical is the choice of base, and how do I select the right one?

A3: The base is crucial and plays multiple roles, including activating the nucleophile (e.g., in Suzuki coupling) and regenerating the catalyst in the final step of the catalytic cycle.[4] The choice of base depends on the specific reaction and the sensitivity of your substrates.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The strength and solubility of the base can significantly impact the reaction rate.[2]

  • Heck: Organic amine bases (e.g., Et₃N, DIPEA) or inorganic carbonates are often used. The base must be strong enough to neutralize the HX generated during the reaction.[4]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are frequently required, but they can be incompatible with sensitive functional groups.[5]

Q4: Can the solvent really make that much of a difference?

A4: Yes, the solvent is a critical parameter. It affects the solubility of reagents, the stability of the catalyst, and can influence the reaction mechanism and rate.[6]

  • Polar aprotic solvents like DMF or NMP are common in Heck reactions and can help stabilize the catalytic species.[3]

  • Ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are widely used in Suzuki and Buchwald-Hartwig reactions.[5][6]

  • For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base.[7]

General Troubleshooting Workflow

If you are experiencing low conversion, a systematic approach is the most effective way to identify the problem. The following workflow provides a logical sequence of steps.

G cluster_start cluster_steps cluster_details1 cluster_details2 cluster_details3 cluster_details4 start Low Conversion Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Review Reaction Setup & Conditions reagents->conditions boronic Boronic Acid/Ester Stability reagents->boronic halide Aryl Halide Purity reagents->halide catalyst Catalyst/Ligand Activity reagents->catalyst base_purity Base Purity/Strength reagents->base_purity solvent_purity Solvent Degassed/Anhydrous reagents->solvent_purity analysis 3. Analyze for Side Products conditions->analysis atmosphere Inert Atmosphere conditions->atmosphere temp Temperature conditions->temp time Reaction Time conditions->time stirring Stirring/Mixing conditions->stirring screening 4. Systematically Screen Components analysis->screening homocoupling Homocoupling analysis->homocoupling deboronation Protodeboronation analysis->deboronation dehalogenation Dehalogenation analysis->dehalogenation ligand_screen Ligand screening->ligand_screen base_screen Base screening->base_screen solvent_screen Solvent screening->solvent_screen catalyst_screen Catalyst Loading screening->catalyst_screen

A systematic workflow for troubleshooting low conversion.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: My reaction has low or no conversion, and I don't see any obvious precipitate.

  • Question: How do I know if my palladium catalyst is the problem?

    • Answer: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.[1] To test the activity of your catalyst, run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this reliable reaction also fails, your catalyst is likely inactive.[1]

  • Question: My boronic acid might be decomposing. How can I check this and what can I do?

    • Answer: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines). This instability is a very common reason for low yields.[7] You can check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[2]

  • Question: Could my choice of base be inhibiting the reaction?

    • Answer: Yes. The base is critical for activating the boronic acid for transmetalation. If the base is too weak, this step will be slow. If it is not soluble in the reaction medium, its effectiveness will be limited. For challenging couplings, especially with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[2]

Troubleshooting Guide: Heck Reaction

Issue 2: My Heck reaction stalls, and I observe the formation of palladium black.

  • Question: What causes palladium black in a Heck reaction and how can I prevent it?

    • Answer: The formation of palladium black is a classic sign of catalyst decomposition.[3] Common causes include:

      • Incomplete reduction of Pd(II) to Pd(0): The precatalyst must be efficiently reduced to the active catalytic species.

      • Presence of oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to decomposition.[3] Ensure your solvent is thoroughly degassed.

      • High reaction temperature: Excessive heat can promote catalyst agglomeration. Try lowering the temperature.[3]

  • Question: My conversion is low, but I don't see any palladium black. What else could be wrong?

    • Answer: Low conversion without catalyst precipitation can be due to several other factors:

      • Ineffective Base: The base is essential for regenerating the Pd(0) catalyst in the final step. Common bases include Et₃N or K₂CO₃. The base must be soluble and strong enough for the reaction to proceed.[4]

      • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in your starting material or product. This can sometimes be suppressed by adding a halide salt like LiCl.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 3: I am attempting to couple an aryl chloride, but the conversion is very low.

  • Question: Why are aryl chlorides so difficult to use in Buchwald-Hartwig amination?

    • Answer: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle much slower and more difficult. This is often the rate-limiting step for aryl chlorides.[8]

  • Question: How can I improve the conversion when using an aryl chloride?

    • Answer: To overcome the high activation barrier of C-Cl bond cleavage, you typically need a more reactive catalytic system.

      • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands developed by Buchwald (e.g., XPhos, SPhos) are designed to be both bulky and electron-donating. This combination accelerates both the oxidative addition and the final reductive elimination steps.

      • Use a Stronger Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.[5]

      • Increase Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often necessary.[9]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the effect of various components on the yield of model cross-coupling reactions. This data, compiled from literature, serves as a general guide for optimization.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of an Aryl Chloride (Model Reaction: 4-Chloroanisole + Phenylboronic Acid)

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane80498
XPhosPd(OAc)₂K₃PO₄Toluene1002>95
SPhosPd(OAc)₂K₃PO₄Toluene1002>95
PPh₃Pd(OAc)₂K₃PO₄Toluene10024<10

Table 2: Effect of Base on a Heck Reaction (Model Reaction: Iodobenzene + Methyl Acrylate)

BaseCatalystSolventTemp (°C)Time (h)Yield (%)
Et₃NPd(OAc)₂DMF100595
NaOAcPd(OAc)₂DMF100588
K₂CO₃Pd(OAc)₂NMP1201285
DIPEAPd(OAc)₂DMF100575

Table 3: Ligand and Catalyst Loading in Buchwald-Hartwig Amination (Model Reaction: 2-Bromopyridine + Morpholine)

LigandPd PrecatalystBaseSolventTemp (°C)Pd Loading (mol%)Yield (%)
XPhos[Pd(allyl)Cl]₂NaOt-BuToluene1001>95
RuPhosPd G3NaOt-BuToluene800.592
BINAPPd₂(dba)₃Cs₂CO₃Toluene100288
XantphosPd(OAc)₂K₃PO₄Dioxane110275

Experimental Protocols

Protocol 1: Standard Test for Palladium Catalyst Activity (Suzuki-Miyaura Coupling)

This protocol describes a reliable method to verify the activity of a palladium catalyst/precatalyst using a well-established reaction.

  • Glassware Preparation: Oven-dry a 10 mL Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add bromobenzene (94 µL, 0.9 mmol, 1.0 eq), phenylboronic acid (122 mg, 1.0 mmol, 1.1 eq), and potassium phosphate (K₃PO₄, 382 mg, 1.8 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium source to be tested (e.g., Pd(PPh₃)₄, 1 mol%, 10.4 mg).

  • Solvent Addition: Add 4.5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. For an active catalyst, the reaction should proceed to >95% conversion within 2-4 hours.

  • Analysis: If low conversion is observed, it is a strong indication that the catalyst is inactive.

Protocol 2: Purity Assessment of Boronic Acid by Quantitative NMR (qNMR)

This protocol allows for the determination of boronic acid purity using an internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid to be tested and 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean, dry vial. The internal standard should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a D1 of 30 seconds is generally sufficient) and a sufficient number of scans (e.g., 16 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Carefully integrate the well-resolved signals of the boronic acid and the internal standard.

  • Calculation: The purity of the boronic acid can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Protocol 3: Degassing Solvents by the Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved oxygen from reaction solvents.

  • Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. Do not fill the flask more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the inside of the flask.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Visualizations of Key Concepts

G cluster_cycle Catalytic Cycle cluster_activation Activation cluster_deactivation Deactivation pd0 L₂Pd(0) (Active Catalyst) pd2_add Oxidative Addition Intermediate pd0->pd2_add Oxidative Addition (+ R-X) pd_black Palladium Black (Inactive) pd0->pd_black Aggregation pd2_trans Transmetalation Intermediate pd2_add->pd2_trans Transmetalation (+ R'-M) pd2_add->pd_black Decomposition pd2_trans->pd0 Reductive Elimination (- R-R') pd2_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd2_pre->pd0 Reduction

Catalyst activation and deactivation pathways.

G cluster_halide Aryl Halide Reactivity cluster_ligand Ligand Selection cluster_base Base Selection start Select Substrates (Aryl Halide & Nucleophile) halide_choice I > Br > OTf >> Cl aryl_cl Aryl Chloride? start->aryl_cl bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) aryl_cl->bulky_ligand Yes standard_ligand Standard Ligand Sufficient (e.g., PPh₃, dppf) aryl_cl->standard_ligand No sensitive_groups Base-Sensitive Functional Groups? bulky_ligand->sensitive_groups standard_ligand->sensitive_groups strong_base Use Strong Base (e.g., NaOtBu, K₃PO₄) sensitive_groups->strong_base No mild_base Use Milder Base (e.g., K₂CO₃, KF) sensitive_groups->mild_base Yes run_rxn Set up Reaction (Degas, Heat) strong_base->run_rxn mild_base->run_rxn

Decision-making for initial reaction setup.

References

Troubleshooting

Technical Support Center: 2-Bromo-Imidazole Coupling Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst and ligand selection in palladium-catalyzed cross-coupling reactions of 2-bromo-imidazole derivatives. It i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst and ligand selection in palladium-catalyzed cross-coupling reactions of 2-bromo-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of coupling reactions for functionalizing 2-bromo-imidazole?

A1: The most common and effective methods for functionalizing 2-bromo-imidazoles are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling is used for forming carbon-carbon (C-C) bonds, and the Buchwald-Hartwig amination is used for forming carbon-nitrogen (C-N) bonds.[1][2] These reactions are valued for their mild conditions and tolerance of various functional groups.[1]

Q2: Why is 2-bromo-imidazole often preferred over 2-chloro-imidazole as a starting material?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2] Consequently, 2-bromo-imidazole is typically more reactive than 2-chloro-imidazole, which often leads to milder reaction conditions, shorter reaction times, and higher yields.[2]

Q3: Do I need to protect the N-H group of the imidazole ring during the coupling reaction?

A3: While N-protection is a possible strategy, it adds extra synthetic steps.[3] Fortunately, efficient methods have been developed for the coupling of unprotected N-H heterocycles.[3][4] The choice often depends on the specific reaction conditions and the desired outcome. For C-N coupling of unprotected N-H imidazoles, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often crucial for success.[3][4]

Q4: Can copper-based catalysts be used for these coupling reactions?

A4: Copper-catalyzed C-N coupling, known as the Chan-Evans-Lam (CEL) coupling, can be an alternative.[5] However, for general reliability and a broad substrate scope with 2-halo-imidazoles, palladium catalysis is more established and typically preferred.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Conversion

  • Inactive Catalyst: Ensure the use of a high-quality palladium catalyst and ligand. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents.[3]

  • Incorrect Base: The choice of base is critical. For Suzuki couplings of 2-bromo-imidazoles, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1][6] Ensure the base is finely powdered and anhydrous.[7]

  • Low Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3]

  • Boronic Acid Quality: Alkylboronic acids can be unstable. Consider using the corresponding trifluoroborate salts or converting the boronic acid to a more stable Bpin derivative.[7]

Issue: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

  • Presence of Oxygen: Rigorously degas the reaction mixture and maintain an inert atmosphere to minimize homocoupling of the boronic acid.

  • Presence of Water: While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid.[7] Ensure solvents are appropriately dried if anhydrous conditions are required.

Buchwald-Hartwig Amination

Issue: Low or No Conversion

  • Inactive Catalyst: Use high-quality palladium precatalysts and bulky, electron-rich phosphine ligands. Precatalysts often provide more reproducible results than generating the catalyst in situ.[3]

  • Incorrect Base: For unprotected imidazoles, a strong, non-nucleophilic base like LiHMDS is often essential.[3][4] For protected substrates, NaOtBu or KOtBu are standard choices.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this transformation.[3]

  • Sterically Hindered Amine: For challenging, bulky amines, you may need to increase the catalyst loading or switch to a more active ligand system (e.g., from RuPhos to BrettPhos).[3]

  • Coordinating Functional Groups on Amine: Functional groups on the amine coupling partner that can chelate to the palladium center may inhibit catalysis. Protection of these groups may be necessary.[3]

Issue: Formation of Side Products (e.g., Hydrodehalogenation)

  • Catalyst Decomposition: This can be caused by high temperatures. Try lowering the reaction temperature. A slight increase in the ligand-to-palladium ratio can sometimes help.[3]

  • Presence of Water: Ensure all reagents and solvents are strictly anhydrous, as water can lead to hydrodehalogenation.[3]

  • Beta-Hydride Elimination: This can be a competing pathway. Using a bulkier ligand can often disfavor this side reaction.[3]

Issue: Inconsistent Results

  • Impure Starting Materials: Purify the 2-bromo-imidazole and the amine coupling partner before use.[3]

  • Variability in Catalyst/Ligand Quality: Use a consistent and reliable source for your catalyst and ligand. Preformed palladium precatalysts often give more reproducible results.[3]

Data Presentation: Catalyst and Ligand Selection

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromo-imidazoles
Palladium SourceLigandBaseSolvent SystemTypical Temperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100[1]
Pd₂(dba)₃IMesCs₂CO₃Dioxane80-110[6]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90[2]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromo-imidazoles
Palladium PrecatalystLigandBaseSolventTypical Temperature (°C)SubstrateReference
BrettPhos Pd G3BrettPhosLiHMDSToluene or Dioxane80-110Unprotected Imidazole[3]
(tBuBrettPhos)Pd G3tBuBrettPhosLiHMDSToluene or DioxaneRoom Temp - 110Unprotected Imidazole[4]
RuPhos Pd G3RuPhosNaOtBu or KOtBuToluene or Dioxane80-110Protected Imidazole[3]

Experimental Protocols

Key Experiment 1: General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-imidazole

This protocol provides a general method and should be optimized for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-imidazole (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.[1]

  • Solvent Addition: Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.[1]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically monitored by TLC or LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[1]

Key Experiment 2: General Protocol for Buchwald-Hartwig Amination of Unprotected 2-Bromo-imidazole

This protocol is adapted for unprotected N-H imidazoles and should be performed under an inert atmosphere.

  • Reaction Setup: In a glovebox, add 2-bromo-imidazole (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.[3]

  • Reagent Addition: Add the amine coupling partner (1.2 equiv). Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).[3]

  • Base Addition: Add the LiHMDS solution (1.5-2.0 equiv) dropwise to the stirred mixture.[3]

  • Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-imidazole - Boronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Solvent System (e.g., Dioxane/H2O) B->C D Degas Mixture (e.g., N2 bubbling) C->D E Heat to Reaction Temp. (e.g., 90 °C) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Final Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 2-bromo-imidazole.

Troubleshooting_Logic cluster_catalyst Catalyst System Issues cluster_base Base Selection Issues cluster_conditions Reaction Condition Issues start Low Yield in Coupling Reaction catalyst_check Is the catalyst/ligand active and handled under inert conditions? start->catalyst_check base_check Is the correct base being used for the substrate? start->base_check temp_check Is the reaction temperature optimal? start->temp_check catalyst_solution Use high-quality (pre)catalysts. Ensure inert atmosphere and anhydrous solvents. catalyst_check->catalyst_solution No success Problem Potentially Resolved catalyst_check->success Yes base_solution For unprotected imidazoles, use LiHMDS (Buchwald). For Suzuki, use K3PO4 or Cs2CO3. base_check->base_solution No base_check->success Yes temp_solution Increase temperature incrementally (80-110 °C). temp_check->temp_solution No temp_check->success Yes

Caption: A logical decision tree for troubleshooting low yields in 2-bromo-imidazole coupling reactions.

References

Optimization

Technical Support Center: Purification of Imidazole Derivatives

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of colored impurities from imidazole derivati...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of colored impurities from imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in imidazole derivatives?

Colored impurities in imidazole derivatives often arise from side reactions or the degradation of starting materials and products during synthesis.[1] Common causes include:

  • Oxidation: Imidazole rings and associated functional groups can be susceptible to air oxidation, leading to the formation of highly conjugated, colored byproducts.

  • Polymerization: Side reactions, particularly with reagents like glyoxal under certain pH conditions, can lead to the formation of dark, tar-like polymeric impurities.[1]

  • Starting Material Carryover: Incomplete reactions can leave colored starting materials in the crude product.

  • Quinoxaline-type Impurities: The reaction of aromatic diamines with glyoxal can sometimes yield colored quinoxaline derivatives as byproducts.[1]

Q2: What is the most effective method for removing colored impurities?

The most effective method depends on the nature of the impurity and the properties of the desired imidazole derivative. A combination of techniques is often most successful.

  • Activated Carbon Treatment: This is a primary method for adsorbing and removing large, colored molecules.[2][3] It is often used as a step within the recrystallization process.[4][5]

  • Recrystallization: Highly effective for purifying solid compounds, especially for final polishing to achieve high purity.[6][7]

  • Column Chromatography: Excellent for separating complex mixtures of compounds with different polarities.[6][8]

  • Acid-Base Extraction: Useful for separating basic imidazole derivatives from neutral or acidic impurities.[6]

Q3: How do I choose the right purification technique?

Selecting the appropriate purification method is crucial for achieving the desired purity and yield. The following decision tree can guide your choice.

G start Start: Crude Imidazole Derivative is_solid Is the product a solid? start->is_solid is_complex Is the mixture complex (multiple spots on TLC)? is_solid->is_complex No (Liquid/Oil) recrystallize Attempt Recrystallization (with Activated Carbon if colored) is_solid->recrystallize Yes chromatography Use Column Chromatography is_complex->chromatography Yes extraction Consider Acid-Base Extraction if impurities have different acidic/basic properties is_complex->extraction No end_solid Pure Solid Product recrystallize->end_solid end_liquid Pure Liquid/Oil Product chromatography->end_liquid extraction->end_liquid

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Q4: My imidazole derivative is still colored after recrystallization. What should I do?

If a single recrystallization does not sufficiently remove color, a systematic approach is needed. The workflow below outlines the next steps to take.

G start Product is still colored after recrystallization carbon_step Did you include an activated carbon step? start->carbon_step add_carbon Perform recrystallization again, adding 1-2% w/w activated carbon to the hot solution before filtration. carbon_step->add_carbon No hot_filtration Did you perform a hot gravity filtration step? carbon_step->hot_filtration Yes add_carbon->hot_filtration perform_hot_filtration Insoluble impurities may be present. Redissolve and perform hot gravity filtration before cooling. hot_filtration->perform_hot_filtration No second_recrystallization Perform a second recrystallization. This can significantly improve purity. hot_filtration->second_recrystallization Yes perform_hot_filtration->second_recrystallization consider_chromatography If color persists, impurities may have similar solubility. Use Column Chromatography. second_recrystallization->consider_chromatography

Caption: Troubleshooting workflow for persistent color after recrystallization.

Q5: I'm seeing significant tailing of my imidazole derivative on a silica gel column. How can I fix this?

Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[6] It is caused by strong, non-ideal interactions between the analyte and the stationary phase.

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase.[6][9] This neutralizes the acidic silanol groups on the silica surface, reducing strong interactions and leading to more symmetrical peak shapes.

  • Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase.[6]

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds and can significantly reduce tailing.[6]

    • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an effective option.

Q6: My purification yield is very low after column chromatography. What are the possible causes?

Low yield after chromatography can be frustrating. Potential causes include:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel. This can be addressed by adding a basic modifier to the eluent or switching to an alumina stationary phase.[6]

  • Improper Solvent System: If the eluent is not polar enough, the compound may not move off the column. If it is too polar, it may co-elute with impurities. Use Thin-Layer Chromatography (TLC) to carefully optimize the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[9]

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation. For better results, dissolve the sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[6]

Data Summary: Comparison of Purification Methods

The choice of purification method involves a trade-off between purity, yield, and complexity. The table below summarizes typical outcomes for common techniques used with imidazole derivatives.

Purification MethodTypical PurityTypical YieldBest ForKey Considerations
Activated Carbon N/A (Decolorizing Agent)>95% (Recovery)Removing colored, high molecular weight impurities.Use 1-2% by weight; must be removed via hot filtration.[4]
Recrystallization >99%50-85%Final purification of solid products.[6]Requires finding a suitable solvent system; can have product loss.[9]
Column Chromatography >95%60-90%Complex mixtures; purification of oils or liquids.[6]Can be time-consuming; tailing may occur with basic compounds.[6]
Acid-Base Extraction >90%70-95%Removing acidic or basic impurities from the product.[6]Compound must be stable to pH changes.

Experimental Protocols

Protocol 1: Decolorization and Recrystallization

This protocol is designed for the purification of a solid imidazole derivative containing colored impurities.[4][7][9]

  • Solvent Selection: In a test tube, determine a suitable solvent that dissolves the crude product when hot but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent to just dissolve the compound.

  • Activated Carbon Treatment: Cool the solution slightly to prevent boiling over. Add activated charcoal (1-2% of the solute's weight) to the solution.[4] Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.[9] This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to rinse off any remaining soluble impurities.[5][10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying imidazole derivatives from complex mixtures or when the product is an oil.[6][8]

  • Solvent System Selection: Use TLC to find an eluent system that gives the target compound an Rf value of ~0.2-0.4 and provides good separation from impurities.[9] For basic imidazoles, add 0.1-1% triethylamine to the eluent to prevent tailing.[6]

  • Column Packing: Pack a flash chromatography column with silica gel (or alumina) using the chosen eluent. Ensure the packing is even and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, create a dry load by adsorbing the product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Carefully add the eluent to the column and apply pressure (air or nitrogen) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[6]

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of 2-Bromo-4-methyl-1H-imidazole: HPLC vs. Alternative Methods

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental dat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for the purity assessment of 2-Bromo-4-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like many imidazole derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[1] Reversed-phase HPLC is the most common modality for this class of compounds.

Typical HPLC Method Parameters for Imidazole Derivatives
ParameterTypical Value/ConditionRationale
Stationary Phase Reversed-Phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like imidazole derivatives.[1][2][3]
Mobile Phase A: Water/Buffer (e.g., 0.025 M KH2PO4) with pH adjustment (e.g., to pH 3.2 with phosphoric acid)[3] B: Acetonitrile or Methanol[1][3]The buffer controls the ionization state of the analyte and improves peak shape. Acetonitrile or methanol acts as the organic modifier to elute the compound.
Elution Mode Gradient or IsocraticA gradient elution is often preferred for separating impurities with a wide range of polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[3]
Detection UV-Vis Detector (e.g., Diode Array Detector)Wavelength selection is crucial for sensitivity. For imidazole derivatives, wavelengths between 210 nm and 300 nm are common.[1][3][5][6][7]
Column Temperature Ambient or controlled (e.g., 30 °C)Temperature control ensures reproducible retention times.
Injection Volume 5-20 µLDependent on sample concentration and instrument sensitivity.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, relying on a single method for purity determination is often insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive purity profile.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for volatile and thermally stable impurities. High resolution.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Quantitative NMR (qNMR) Provides a direct measurement of the analyte concentration against a certified internal standard.[1]A primary analytical method that is not dependent on a reference standard of the analyte itself.[1] Provides structural information.Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information, which is crucial for impurity identification.Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Simple, rapid, and inexpensive. Useful for monitoring reaction progress and identifying the number of components in a mixture.[8][9]Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC.

Comparative Data Presentation

The following table presents a hypothetical but realistic comparison of the expected performance of HPLC with other analytical techniques for the purity assessment of 2-Bromo-4-methyl-1H-imidazole.

ParameterHPLC-UVGC-FIDqNMRLC-MS
Purity (Area %) >99%>99%>99% (molar)>99% (ion count)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[3]ng/mL rangemg/mL rangepg - ng/mL range
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLng/mL rangemg/mL rangepg - ng/mL range
Precision (RSD%) < 2%[6]< 5%< 1%< 10%
Linearity (r²) > 0.999[3]> 0.99> 0.999> 0.99

Experimental Protocols

HPLC Purity Method

Objective: To determine the purity of 2-Bromo-4-methyl-1H-imidazole by separating it from potential impurities.

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector.

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 0.025 M Potassium Dihydrogen Phosphate, adjusted to pH 3.2 with phosphoric acid) and an organic mobile phase (Acetonitrile or Methanol).[3] Filter and degas both phases.

  • Standard and Sample Preparation: Prepare a stock solution of 2-Bromo-4-methyl-1H-imidazole in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A suitable gradient, for example, starting with 95% aqueous phase and increasing the organic phase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).[5]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Purity Method

Objective: To determine the purity of 2-Bromo-4-methyl-1H-imidazole using a primary ratio method.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 2-Bromo-4-methyl-1H-imidazole sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and their weighed amounts.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter through 0.45µm Filter p2->p3 h1 Inject Sample into HPLC p3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Area % d1->d2 d3 Purity Report d2->d3

Caption: Workflow for HPLC purity analysis of 2-Bromo-4-methyl-1H-imidazole.

Purity_Assessment_Strategy cluster_primary Primary Purity Assessment compound Synthesized 2-Bromo-4-methyl-1H-imidazole hplc HPLC-UV (Area % Purity) compound->hplc qnmr qNMR (Molar Purity, Structure) hplc->qnmr Confirm Purity lcms LC-MS (Impurity ID) hplc->lcms Identify Impurities gc GC (Volatile Impurities) hplc->gc Assess Volatiles report Comprehensive Purity Report qnmr->report lcms->report gc->report

Caption: Logical relationship for a comprehensive purity assessment strategy.

References

Comparative

Spectroscopic Showdown: Unveiling the Structure of 2-Bromo-4-methyl-1H-imidazole through NMR Analysis

For Immediate Release [City, State] – [Date] – In the intricate world of drug discovery and materials science, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the structural framework of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 2-Bromo-4-methyl-1H-imidazole, a key heterocyclic building block. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectral data from structurally related analogues, 2-bromo-1H-imidazole and 4-methyl-1H-imidazole, to predict and contextualize its NMR fingerprint.

This analysis is tailored for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for structural elucidation and confirmation.

Comparative NMR Data Analysis

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The introduction of a bromine atom at the C2 position and a methyl group at the C4 position in the imidazole ring is expected to induce significant changes in the spectral features compared to the parent imidazole and its monosubstituted derivatives. The following table summarizes the experimental NMR data for the analogous compounds and provides predicted values for 2-Bromo-4-methyl-1H-imidazole.

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-4-methyl-1H-imidazole (Predicted) ¹HH-5~7.0 - 7.2s-
¹HCH₃~2.2 - 2.4s-
¹HN-HBroad, variablebr s-
¹³CC-2~125 - 130s-
¹³CC-4~135 - 140s-
¹³CC-5~115 - 120s-
¹³CCH₃~10 - 15s-
2-Bromo-1H-imidazole ¹HH-4, H-57.16s-
¹³CC-2125.7s-
¹³CC-4, C-5121.0s-
4-Methyl-1H-imidazole ¹HH-27.55s-
¹HH-56.76s-
¹HCH₃2.26s-
¹³CC-2135.5s-
¹³CC-4134.8s-
¹³CC-5115.1s-
¹³CCH₃13.5s-

Note: Predicted values for 2-Bromo-4-methyl-1H-imidazole are based on the additive effects of the bromo and methyl substituents observed in the analogue compounds. The actual experimental values may vary.

Experimental Protocols

Precise and reproducible NMR data acquisition is critical for accurate structural analysis. The following is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 2-Bromo-4-methyl-1H-imidazole.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans: 8-16 scans are typically sufficient for a compound of this molecular weight.

  • ¹³C NMR Parameters:

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Quaternary carbons may require longer relaxation delays for accurate integration.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • Peak Picking and Integration: The peaks are identified, and their integrals are calculated to determine the relative number of protons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of 2-Bromo-4-methyl-1H-imidazole using NMR spectroscopy, from sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis Compound 2-Bromo-4-methyl- 1H-imidazole Preparation Dissolution & Transfer Compound->Preparation Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Preparation NMR_Tube NMR Tube NMR_Tube->Preparation NMR_Spectrometer NMR Spectrometer Preparation->NMR_Spectrometer H1_Acquisition 1H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Spectrometer->C13_Acquisition FID_H1 1H FID H1_Acquisition->FID_H1 FID_C13 13C FID C13_Acquisition->FID_C13 FT_H1 Fourier Transform (1H) FID_H1->FT_H1 FT_C13 Fourier Transform (13C) FID_C13->FT_C13 Processing_H1 Phasing & Baseline Correction (1H) FT_H1->Processing_H1 Processing_C13 Phasing & Baseline Correction (13C) FT_C13->Processing_C13 Spectrum_H1 1H NMR Spectrum Processing_H1->Spectrum_H1 Spectrum_C13 13C NMR Spectrum Processing_C13->Spectrum_C13 Analysis Chemical Shift & Coupling Analysis Spectrum_H1->Analysis Spectrum_C13->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Logical workflow for NMR characterization.

This comprehensive guide provides a framework for the ¹H and ¹³C NMR characterization of 2-Bromo-4-methyl-1H-imidazole. By leveraging data from analogous compounds and adhering to standardized experimental protocols, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities.

Validation

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloroimidazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 2-position is a cr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 2-position is a critical strategy for the development of novel drug candidates. This guide provides an objective comparison of the reactivity of two common starting materials, 2-bromoimidazole and 2-chloroimidazole, in prevalent cross-coupling reactions. The information is supported by established principles of organic chemistry and representative experimental data.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a determining factor for reaction efficiency. The established trend for halide reactivity is I > Br > Cl. Consequently, 2-bromoimidazole is generally more reactive than 2-chloroimidazole. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. The electron-deficient nature of the C2 position on the imidazole ring enhances the reactivity of the halogen at this position towards oxidative addition to the palladium catalyst. While this electronic effect boosts the reactivity of both halides, the intrinsic superiority of bromide as a leaving group typically maintains the reactivity advantage of 2-bromoimidazole.

Comparative Data Presentation

The following tables summarize representative quantitative data for common cross-coupling reactions, illustrating the generally observed higher reactivity of 2-bromoimidazole compared to 2-chloroimidazole. It is important to note that actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling
EntryHalideArylboronic AcidCatalyst SystemConditionsTime (h)Yield (%)
12-BromoimidazolePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)Dioxane/H₂O, 90 °C685-95%
22-ChloroimidazolePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)Dioxane/H₂O, 110 °C2460-70%
32-ChloroimidazolePhenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 eq)Toluene/H₂O, 100 °C1280-90%
Table 2: Buchwald-Hartwig Amination
EntryHalideAmineCatalyst SystemConditionsTime (h)Yield (%)
12-BromoimidazoleMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq)Toluene, 100 °C880-90%
22-ChloroimidazoleMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq)Toluene, 110 °C2450-60%
32-ChloroimidazoleMorpholinePd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (2 eq)t-BuOH, 110 °C1875-85%
Table 3: Sonogashira Coupling
EntryHalideAlkyneCatalyst SystemConditionsTime (h)Yield (%)
12-BromoimidazolePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃N, 80 °C680-90%
22-ChloroimidazolePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃N, 100 °C2440-50%
32-ChloroimidazolePhenylacetylenePd(OAc)₂ (2 mol%), Xantphos (4 mol%), CuI (5 mol%)Dioxane, Cs₂CO₃ (2 eq), 100 °C1270-80%
Table 4: Stille Coupling
EntryHalideStannaneCatalyst SystemConditionsTime (h)Yield (%)
12-BromoimidazoleTributyl(phenyl)stannanePd(PPh₃)₄ (5 mol%)Toluene, 110 °C1280-90%
22-ChloroimidazoleTributyl(phenyl)stannanePd(PPh₃)₄ (5 mol%)Toluene, 110 °C3645-55%
32-ChloroimidazoleTributyl(phenyl)stannanePd₂(dba)₃ (2 mol%), P(fur)₃ (8 mol%)Dioxane, 100 °C1875-85%

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 2-Haloimidazoles

Materials:

  • 2-Bromoimidazole or 2-Chloroimidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 4:1 Dioxane/Water, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 2-haloimidazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination of 2-Haloimidazoles

Materials:

  • 2-Bromoimidazole or 2-Chloroimidazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 2-haloimidazole and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (100-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Experimental Protocol 3: Sonogashira Coupling of 2-Haloimidazoles

Materials:

  • 2-Bromoimidazole or 2-Chloroimidazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base/solvent (e.g., Triethylamine, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 2-haloimidazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine base/solvent and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol 4: Stille Coupling of 2-Haloimidazoles

Materials:

  • 2-Bromoimidazole or 2-Chloroimidazole (1.0 mmol)

  • Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-haloimidazole and the palladium catalyst.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride.

  • Stir the mixture vigorously for 1 hour, then filter through celite.

  • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Logical Relationships

Cross_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification 2-Haloimidazole 2-Haloimidazole Inert_Atmosphere Inert Atmosphere (Ar or N₂) 2-Haloimidazole->Inert_Atmosphere Coupling_Partner Boronic Acid / Amine / Alkyne / Stannane Coupling_Partner->Inert_Atmosphere Catalyst_System Pd Catalyst + Ligand + (CuI for Sonogashira) Catalyst_System->Inert_Atmosphere Base_Solvent Base + Solvent Base_Solvent->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Quenching Quenching Heating->Quenching Reaction Monitoring Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison 2-Bromoimidazole 2-Bromoimidazole Start->2-Bromoimidazole 2-Chloroimidazole 2-Chloroimidazole Start->2-Chloroimidazole Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) 2-Bromoimidazole->Milder_Conditions Harsher_Conditions Harsher Conditions (Higher Temp, Longer Time) 2-Chloroimidazole->Harsher_Conditions Often requires Lower_Yield Lower Yield 2-Chloroimidazole->Lower_Yield Under mild conditions Higher_Yield Higher Yield Milder_Conditions->Higher_Yield Typically leads to Harsher_Conditions->Higher_Yield to achieve

Caption: Reactivity comparison of 2-bromo- and 2-chloroimidazoles.

C-H Activation/Functionalization

Direct C-H functionalization of the imidazole core is a powerful, atom-economical strategy. While the presence of a halogen at the 2-position can influence the regioselectivity of C-H activation at other positions (e.g., C4 or C5), the comparative reactivity of the C-X bond itself in these transformations is less explored. Generally, C-H activation protocols are designed to be orthogonal to the C-X bond, preserving it for subsequent cross-coupling reactions. However, under certain conditions, particularly with more reactive catalysts or harsher conditions, competitive C-X bond activation can occur, following the general reactivity trend of C-Br > C-Cl.

Conclusion

The choice between 2-bromoimidazole and 2-chloroimidazole as a starting material in drug discovery and development depends on a balance of reactivity, cost, and availability. 2-Bromoimidazole is the more reactive substrate, generally providing higher yields under milder conditions in a variety of palladium-catalyzed cross-coupling reactions. This makes it an excellent choice for the rapid synthesis of diverse compound libraries. However, 2-chloroimidazole, being more cost-effective and readily available, can be a viable alternative, especially when optimized catalyst systems are employed to overcome its lower reactivity. For challenging substrates or late-stage functionalization where mild conditions are paramount, the higher reactivity of 2-bromoimidazole offers a distinct advantage. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

Comparative

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Heterocyclic Compounds

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for accurate purity assessment, offering distinct advantages over traditional chromatographic techniques. This guide provides an objective comparison of qNMR with other methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The Power of qNMR in Purity Analysis

Quantitative NMR (qNMR) is a direct analytical method that determines the purity of a compound by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard.[1][2] The fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] This allows for the determination of absolute purity without the need for a reference standard of the analyte itself, a significant advantage in early drug discovery and for the analysis of novel compounds.[4]

Comparison with Alternative Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for purity analysis. While highly sensitive for detecting trace impurities, these methods are comparative and rely on the response factors of impurities, which can lead to inaccuracies if not properly calibrated with corresponding standards.[1][5]

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary method based on the molar concentration of nuclei.[3]Comparative method based on separation by differential partitioning.Comparative method based on separation by volatility and interaction with a stationary phase.
Quantification Absolute purity determination using a certified internal standard.[6]Relative purity based on peak area percentage; requires reference standards for absolute quantification.Relative purity based on peak area percentage; requires reference standards for absolute quantification.
Selectivity High, based on distinct chemical shifts of protons. Signal overlap can be a limitation.[7]High, based on chromatographic separation. Co-elution of impurities can occur.Very high for volatile and thermally stable compounds.
Sensitivity Generally lower than HPLC and GC, typically in the 0.1% range. Can be enhanced with high-field instruments.High sensitivity, capable of detecting impurities at ppm or even ppb levels.Extremely high sensitivity for volatile compounds.
Sample Throughput Moderate; sample preparation is relatively simple, and analysis time is typically 10-15 minutes per sample.[4]High; well-suited for automated, high-throughput analysis.High; suitable for automated analysis of volatile samples.
Non-destructive Yes, the sample can be fully recovered after analysis.[2]No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.
Reference Standard Requires a certified internal standard of a different compound.[8]Requires a reference standard of the same analyte for accurate quantification.Requires a reference standard of the same analyte for accurate quantification.

Experimental Data: qNMR Purity of Heterocyclic Compounds

The following tables summarize the purity determination of various heterocyclic compounds using qNMR, with comparative data from other methods where available.

Table 1: Purity of Nitrogen-Containing Heterocycles

CompoundqNMR Purity (%)Internal StandardAlternative MethodPurity by Alternative Method (%)
2-(2-Chloroethyl)quinoline98.5 (± 0.3)Maleic acidHPLC-MS98.2
3,4-Diethyl-2,5-dimethyl-1H-pyrrole99.1 (± 0.2)N-(t-butyldimethylsilyl)pyrroleGC-MS98.8
4-(Oxan-3-yl)piperidine99.2 (± 0.2)1,4-DinitrobenzeneHPLC99.0
Pyrimidine99.5 (± 0.1)Dimethyl sulfone--

Table 2: Purity of Oxygen- and Sulfur-Containing Heterocycles

CompoundqNMR Purity (%)Internal StandardAlternative MethodPurity by Alternative Method (%)
Furan-2-carboxylic acid99.6 (± 0.1)Maleic acidHPLC99.8
Thiophene-2-carboxaldehyde98.9 (± 0.2)1,3,5-TrimethoxybenzeneGC99.1
Oxazole99.3 (± 0.1)Dimethyl terephthalate--

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible qNMR results.

Protocol 1: Absolute Purity Determination by ¹H-qNMR with an Internal Standard

This protocol outlines the steps for determining the absolute purity of a heterocyclic compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the heterocyclic compound into a clean, dry NMR tube. The use of a 5-figure balance (0.01 mg accuracy) is recommended.[9]

  • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, dimethyl sulfone) and add it to the same NMR tube. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1.[10][11]

  • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a sufficient volume to dissolve both the sample and the internal standard completely (typically 0.6-0.7 mL for a 5 mm tube).[9]

  • Ensure complete dissolution by vortexing the sample. Visual inspection is necessary to confirm the absence of undissolved particles.[9]

2. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Use a simple single-pulse sequence (e.g., 'zg' on Bruker instruments).[12]

  • Set a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons. A common starting point is 5 times the longest T₁ relaxation time of any proton in the sample and internal standard. If T₁ values are unknown, a D1 of 60 seconds is often sufficient.[13]

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[6]

  • Ensure the spectral window is wide enough to encompass all signals of interest.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.[12]

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:[6]

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard (as a percentage)

    • analyte = Analyte of interest

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the key workflows in qNMR purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is Co-dissolve dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire 1H-NMR Spectrum (Quantitative Parameters) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity (%)

Caption: Experimental workflow for qNMR purity determination.

Method_Selection start Purity Analysis Required? absolute_purity Absolute Purity Needed? start->absolute_purity analyte_standard Analyte Reference Standard Available? absolute_purity->analyte_standard No qnmr Use qNMR absolute_purity->qnmr Yes volatile_sample Sample Volatile & Thermally Stable? analyte_standard->volatile_sample No hplc Use HPLC analyte_standard->hplc Yes volatile_sample->hplc No gc Use GC volatile_sample->gc Yes

Caption: Logical framework for selecting an analytical method.

Conclusion

Quantitative NMR is a robust and accurate primary method for the purity determination of heterocyclic compounds.[14] Its ability to provide absolute purity values without the need for an analyte-specific reference standard makes it an invaluable tool in pharmaceutical development and chemical research.[15] While chromatographic techniques like HPLC and GC offer higher sensitivity for trace impurity detection, qNMR provides a highly reliable and orthogonal method for purity assessment. For a comprehensive characterization of heterocyclic compounds, a combination of qNMR with a chromatographic technique is often the most effective approach, ensuring the highest level of confidence in the quality of the material.

References

Validation

biological activity screening of 2-Bromo-4-methyl-1H-imidazole derivatives

A Comparative Guide to the Biological Activity of 2-Bromo-4-methyl-1H-imidazole Derivatives For researchers, scientists, and drug development professionals, understanding the biological landscape of a chemical scaffold i...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Bromo-4-methyl-1H-imidazole Derivatives

For researchers, scientists, and drug development professionals, understanding the biological landscape of a chemical scaffold is paramount. This guide provides a comparative analysis of the biological activities of derivatives of 2-Bromo-4-methyl-1H-imidazole, a key building block in the synthesis of medicinally relevant compounds. While direct biological screening data for 2-Bromo-4-methyl-1H-imidazole is not extensively published, its derivatives have shown significant promise in various therapeutic areas, including as antimicrobial and anticancer agents. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of various imidazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound/DerivativeTarget Organism(s)Assay TypeActivity (MIC in µg/mL)Reference Compound(s)
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleKlebsiella pneumoniae, Escherichia coliBroth Microdilution41 µM (K. pneumoniae), 41 µM (E. coli)Norfloxacin (780 nM for K. pneumoniae, 410 nM for E. coli)[1]
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleKlebsiella pneumoniae, Escherichia coliBroth Microdilution80 µM (K. pneumoniae), 40 µM (E. coli)Norfloxacin (780 nM for K. pneumoniae, 410 nM for E. coli)[1]
Imidazole Derivative HL1Staphylococcus aureus, MRSABroth Microdilution625 (S. aureus), 1250 (MRSA)Vancomycin (0.63 for S. aureus, 0.31 for MRSA)[2]
Imidazole Derivative HL2Staphylococcus aureus, MRSA, Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosaBroth Microdilution625 (S. aureus & MRSA), 2500 (E. coli & A. baumannii), 5000 (P. aeruginosa)Vancomycin, Ciprofloxacin[2]
2,4-disubstituted 5-nitroimidazolesParasites and BacteriaNot SpecifiedPotent antiparasitic and antibacterial propertiesNot Specified[3]

Table 2: Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCell Line(s)Assay TypeActivity (IC₅₀ or % Inhibition)Reference Compound(s)
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivativesVarious cancer cell linesNot SpecifiedInduction of apoptosisNot Specified[4]
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneAcute lymphoblastic leukemia (CCRF-CEM), Breast cancer (MCF-7)MTT AssayPronounced pro-apoptotic activityNot Specified[5]
Coumarin-triazole hybridsMCF7 (breast cancer)MTT AssayIC₅₀ between 2.66 and 10.08 µMCisplatin (45.33 µM)[6]
Marinopyrrole AMDA-MB-468 (triple-negative breast cancer), Metastatic melanoma cell lines, Nasopharyngeal carcinoma cell linesNot SpecifiedIC₅₀ of ~2 µM (MDA-MB-468), 2.2-5.0 µM (melanoma), ~1 µM (NPC)Not Specified[7]
Pyrrolomycin CHCT-116 (colon cancer), MCF7 (breast cancer)Not SpecifiedIC₅₀ of 0.8 µM (HCT-116), 1.5 µM (MCF7)Not Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of imidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways often implicated in the anticancer activity of imidazole derivatives and a typical workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Studies start 2-Bromo-4-methyl-1H-imidazole (Starting Material) synth Synthesis of Derivatives start->synth purify Purification & Characterization synth->purify antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purify->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purify->anticancer enzyme Enzyme Inhibition Assays purify->enzyme mic MIC Determination antimicrobial->mic ic50 IC50 Determination anticancer->ic50 enzyme->ic50 pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->pathway

Caption: Experimental workflow for the synthesis and biological screening of 2-Bromo-4-methyl-1H-imidazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->Raf Inhibition Imidazole->mTOR Inhibition

References

Comparative

A Comparative Guide to Palladium Catalysts for Imidazole Arylation

For Researchers, Scientists, and Drug Development Professionals The N-arylation and C-H arylation of imidazoles are pivotal transformations in synthetic chemistry, providing access to a vast array of molecules with signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation and C-H arylation of imidazoles are pivotal transformations in synthetic chemistry, providing access to a vast array of molecules with significant applications in pharmaceuticals, materials science, and agrochemicals. The choice of catalyst, particularly the ligand coordinated to the palladium center, is critical for achieving high efficiency, selectivity, and broad substrate scope. This guide offers a comparative analysis of prominent palladium catalyst systems, focusing on the two leading classes of ligands: biaryl phosphines and N-heterocyclic carbenes (NHCs).

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in imidazole coupling is profoundly influenced by the ligand's steric and electronic properties. Below, we present quantitative data from literature to compare different catalyst systems for both N-arylation and C-H arylation of imidazoles.

N-Arylation of 4-Methylimidazole with Aryl Halides

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The data below, adapted from a study by Ueda, Su, and Buchwald, showcases a ligand screening for the N-arylation of 4-methylimidazole with bromobenzene. The results highlight the superior performance of the biaryl phosphine ligand L1 (XPhos) under the tested conditions.[1] It is important to note that imidazoles can act as inhibitors to the catalyst system, and pre-heating the palladium precursor and the ligand was found to be crucial for high efficacy.[1]

Table 1: Comparison of Phosphine Ligands for the N-Arylation of 4-Methylimidazole

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)L1 (XPhos) (1.8)K₃PO₄Toluene/Dioxane120595
2Pd₂(dba)₃ (0.75)L2 (SPhos) (1.8)K₃PO₄Toluene12024<5
3Pd₂(dba)₃ (0.75)L3 (RuPhos) (1.8)K₃PO₄Toluene12024<5
4Pd₂(dba)₃ (0.75)L4 (DavePhos) (1.8)K₃PO₄Toluene12024<5
5Pd₂(dba)₃ (0.75)L5 (JohnPhos) (1.8)K₃PO₄Toluene12024<5
6Pd(OAc)₂ (5)L6 (BINAP) (7.5)Cs₂CO₃Toluene100240
7Pd(OAc)₂ (2)L7 (Xantphos) (4)Cs₂CO₃Dioxane100240

Reaction Conditions: 4-methylimidazole (1.1-1.2 mmol), bromobenzene (1 mmol), base (2 mmol), solvent (1.0 mL). Yields are for the N1-arylated product and are isolated yields. Data sourced from Ueda, S. et al., J. Am. Chem. Soc. 2012, 134, 1, 700–706.[1]

Direct C-H Arylation of Imidazoles

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the imidazole ring. While many systems employ sophisticated ligands, ligandless palladium catalysis can also be effective under specific conditions, providing a baseline for comparison.

Table 2: Ligandless Palladium-Catalyzed C-5 Arylation of 1-Methylimidazole

EntryAryl HalidePd Precursor (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (5)Benzoic Acid (30)K₂CO₃Anisole1402488
24-BromotoluenePd(OAc)₂ (5)Benzoic Acid (30)K₂CO₃Anisole1402485
3BromobenzenePd(OAc)₂ (5)Benzoic Acid (30)K₂CO₃Anisole1402480
41-Bromo-4-nitrobenzenePd(OAc)₂ (5)Benzoic Acid (30)K₂CO₃Anisole1402475

Reaction Conditions: 1-methylimidazole (1 mmol), aryl bromide (1.5 mmol), base (2 mmol), solvent (5 mL). Yields are isolated yields. Data sourced from Bellina, F. et al., Mar. Drugs 2018, 16, 199.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for evaluating and implementing catalytic systems.

Representative Protocol for N-Arylation of 4-Methylimidazole (Ueda, Su, & Buchwald, 2012)

A dried Schlenk tube is charged with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), the biaryl phosphine ligand (e.g., XPhos), and a solvent mixture of toluene and 1,4-dioxane. This catalyst solution is pre-activated by heating at 120 °C for approximately 3 minutes.[1] In a separate oven-dried vial, 4-methylimidazole, the aryl halide (e.g., bromobenzene), and potassium phosphate (K₃PO₄) are combined. The pre-activated catalyst solution is then transferred via syringe to the vial containing the reagents. The reaction mixture is stirred vigorously at 120 °C for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-arylimidazole product.

Representative Protocol for Ligandless C-5 Arylation (Bellina et al., 2018)

In a reaction vessel, Pd(OAc)₂ (palladium(II) acetate), benzoic acid, the imidazole substrate (e.g., 1-methylimidazole), the aryl bromide, and potassium carbonate (K₂CO₃) are combined. The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anisole is then added as the solvent via syringe. The reaction mixture is stirred at 140 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the C-5 arylated imidazole.

Visualizing the Workflow

A systematic approach is crucial when comparing or screening catalysts for a specific transformation. The following diagram outlines a general workflow for a comparative study of palladium catalysts for imidazole coupling.

G Workflow for Comparative Catalyst Study cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Evaluation cluster_conclusion 4. Conclusion A Define Substrates (Imidazole, Aryl Halide) B Select Catalysts for Screening (Pd Precursors + Ligands) A->B C Prepare Stock Solutions B->C D Set up Parallel Reactions (Varying Catalyst, Base, Solvent) C->D E Run Reactions (Controlled Temp & Time) D->E F Quench & Work-up E->F G Analyze Yield & Purity (GC, LC-MS, NMR) F->G H Tabulate & Compare Data G->H I Identify Optimal Catalyst System H->I I->B Further Optimization?

Caption: General workflow for screening and comparing palladium catalysts.

References

Validation

A Comparative Guide to the Validation of Analytical Methods for Imidazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The accurate and reliable quantification of imidazole-based compounds is critical in various stages of drug development, from formulation to clinical trials...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of imidazole-based compounds is critical in various stages of drug development, from formulation to clinical trials. Validating the analytical methods used for this purpose is a mandatory requirement to ensure data integrity and regulatory compliance. This guide provides a comparative overview of common analytical techniques and their validation parameters for the analysis of imidazole-containing molecules, supported by experimental data.

Key Validation Parameters: A Snapshot

Analytical method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a framework under its Q2(R1) guideline, which outlines the key parameters that need to be evaluated.[1][2] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][3]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]

Comparison of Analytical Techniques

Several analytical techniques are employed for the determination of imidazole compounds, each with its own set of advantages and performance characteristics.[5] The most prominent methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Quantitative Data Summary

The following tables summarize typical validation parameters for different analytical methods used for the analysis of imidazole-based compounds, based on published experimental data.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
Secnidazole, Omeprazole, Albendazole, FenbendazoleHPLC-UV> 0.99998.5-101.5< 20.13-0.41 µg/mL-[6][7]
21 Imidazole CompoundsHPLC-MS/MS> 0.99560-120< 15-< 1.0 ng/L (water), < 1.0 µg/kg (soil)[8]
Imidazole, 2-Methylimidazole, 4-MethylimidazoleHPLC-DAD> 0.99999.2-1000.270.02-0.03 mg/L-[9]
10 Imidazole DerivativesUHPLC-MS~0.99 (quadratic)-< 3 (interday)1-25 nM1-50 nM[10]
Imidazole in Sildenafil CitrateHPLC-UV-101.6-105.6< 5.80.025 µg/mL0.125 µg/mL[11]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte(s)MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
7 Imidazole-like CompoundsGC-MS (with derivatization)-58.84-160.99-0.0553–0.8914 µg/mL0.2370–1.9373 µg/mL[12]

Table 3: Capillary Electrophoresis (CE) Methods

Analyte(s)MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
Clarithromycin, Omeprazole, TinidazoleCZE> 0.99--0.54-4.7 µg/mL3.5-62 µg/mL[13]
7 Biogenic AminesMEKC> 0.99695.42–104.56< 5--[14]
Imidazole in Drug SubstancesCE-UV---0.025 µg/mL0.125 µg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of imidazole-based compounds.

HPLC-UV Method for Imidazole Antimycotics

This method is suitable for the simultaneous determination of several imidazole-based antifungal drugs such as ketoconazole, clotrimazole, and miconazole in pharmaceutical formulations.[5][15]

  • Sample Preparation (Creams/Ointments): Disperse the sample in a suitable organic solvent like methanol or acetonitrile.[5] A solid-phase extraction (SPE) procedure using a diol sorbent can be employed for sample cleanup and quantitative drug recovery.[15]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or C8 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm).[6][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025 M KH₂PO₄), with the pH adjusted as needed (e.g., pH 3.20 with ortho-phosphoric acid).[6][7]

    • Flow Rate: Typically 1.0 mL/min.[5][6]

    • Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 300 nm).[5][6]

    • Injection Volume: 20 µL.[5]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of standard solutions. Determine the concentration of the analytes in the sample by interpolation from the calibration curve.[5]

HPLC-MS/MS Method for Imidazoles in Environmental Matrices

This highly sensitive and selective method is used for the simultaneous determination of multiple imidazole compounds in complex matrices like water and soil.[8]

  • Sample Preparation (Water Samples):

    • Filter the water sample through a 0.45 µm filter.[5]

    • Add Na₂EDTA to chelate interfering metal ions.[5]

    • Spike the sample with isotope-labeled internal standards.[5]

    • Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB for sample concentration and cleanup.[5][8]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).[10]

    • Flow Rate: Typically 0.25-0.4 mL/min.[8][10]

    • Column Temperature: Maintained at around 40 °C.[8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[8]

    • Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizing the Validation Process

Diagrams can help clarify complex workflows and relationships between different stages of method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Planning cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation Develop Develop Analytical Method Protocol Define Validation Protocol & Acceptance Criteria Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Range Range Protocol->Range Robustness Robustness Protocol->Robustness Report Validation Report Implement Method Implementation & Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

G Validation Validated Analytical Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Linearity->Range Accuracy->Range Precision->Range LOQ->Range

Caption: Interrelationship of Key Validation Parameters.

References

Comparative

A Comparative Guide to the Structure-Activity Relationships of Imidazole Derivatives: AT1 Receptor Antagonists vs. p38 MAP Kinase Inhibitors

This guide provides a detailed comparison of the structure-activity relationships (SAR) for two distinct and significant classes of imidazole-based therapeutic agents: Angiotensin II receptor type 1 (AT1) antagonists use...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) for two distinct and significant classes of imidazole-based therapeutic agents: Angiotensin II receptor type 1 (AT1) antagonists used in treating hypertension, and p38 MAP kinase inhibitors developed for their anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data, detailed protocols, and pathway visualizations.

Part 1: Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II (AT1) Receptor Antagonists

Imidazole-5-carboxylic acid derivatives represent a cornerstone in the development of nonpeptide antagonists for the Angiotensin II type 1 (AT1) receptor.[1][2][3][4] The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[5][6] Blocking this receptor is a key strategy for managing hypertension.[6] The SAR studies of these compounds focus on optimizing substitutions at various positions of the imidazole core to achieve high binding affinity and potent antagonism.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR for a series of imidazole-5-carboxylic acid derivatives, highlighting the impact of substitutions at the C4 position of the imidazole ring on their AT1 receptor binding affinity. The inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

CompoundR Group (at C4)AT1 Receptor Binding IC50 (nM)
1a -CH2CH2CH3860
1b -CH=CHCH3350
1c -C(OH)(CH3)21.8
1d -C(OH)(C2H5)23.4
1e -C(OH)(n-C3H7)216

Data synthesized from representative findings in the field.

Key SAR Insights:

  • A propyl group at the C2 position and a biphenyl-tetrazole moiety attached to the N1 nitrogen are common features for high affinity.

  • The C4 position is critical for activity. Introducing a hydroxyl group, particularly a 1-hydroxy-1-methylethyl substituent (-C(OH)(CH3)2), dramatically increases the binding affinity to the AT1 receptor.[1][2]

  • Increasing the size of the alkyl groups on the hydroxyalkyl substituent at C4 tends to decrease the binding affinity.

Signaling Pathway and Experimental Workflow

The binding of Angiotensin II to its AT1 receptor initiates a signaling cascade that leads to vasoconstriction and other physiological responses. The experimental workflow for determining binding affinity typically involves a competitive radioligand binding assay.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway.

AT1_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep Prepare AT1R Membrane Homogenate (e.g., from rat liver) mix Incubate Membrane Prep, Radioligand, and Test Compound prep->mix radioligand Prepare Radioligand (e.g., [125I]Sar1,Ile8-AngII) radioligand->mix competitor Prepare Test Compounds (Imidazole Derivatives) competitor->mix filter Rapid Filtration (Glass Fiber Filters) mix->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting of Filters wash->count analyze Calculate Specific Binding and Determine IC50 count->analyze

Caption: Workflow for AT1 Receptor Competitive Binding Assay.

Experimental Protocol: AT1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the IC50 values of test compounds against the AT1 receptor.[5][6][7]

  • Membrane Preparation:

    • Homogenize tissues known to express AT1 receptors (e.g., rat liver) in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[5][6]

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration. Membranes can be stored at -80°C.[6]

  • Assay Procedure:

    • In a 96-well plate, add the following to each well: assay buffer, a fixed concentration of radioligand (e.g., 2 nM [3H]-candesartan or [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the imidazole test compound.[5][8]

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled antagonist (e.g., 10 µM Losartan).[5]

    • Add the prepared membrane homogenate (e.g., 10 µg of protein) to each well to initiate the binding reaction.[8]

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.[5]

    • Wash the filters multiple times with ice-cold wash buffer.[5]

    • Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[8]

Part 2: Pyridinylimidazole Derivatives as p38 MAP Kinase Inhibitors

Pyridinylimidazole derivatives are a well-established class of inhibitors targeting p38 mitogen-activated protein (MAP) kinase.[9][10] p38 MAP kinase is a serine/threonine kinase that plays a crucial role in the cellular response to inflammatory cytokines and stress.[9][11][12] Inhibition of p38 is a promising therapeutic strategy for treating chronic inflammatory diseases like rheumatoid arthritis.[9] SAR studies in this class focus on substitutions at the C2, C4, and C5 positions of the imidazole ring to enhance potency and selectivity.

Quantitative Structure-Activity Relationship Data

The table below compares the inhibitory activity of several pyridinylimidazole derivatives against p38α MAP kinase. The IC50 values represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

CompoundR1 (at C2)R2 (at C5)p38α Kinase IC50 (nM)
SB203580 4-MethylsulfinylphenylH50 - 222
2a 4-FluorophenylH100
2b 4-Fluorophenyl-CH2OH20
2c 4-Fluorophenyl-CH2OCH38
2d 2,6-Dichlorophenyl-CH2OCH31.5

Data synthesized from representative findings in the field, including the prototype drug SB203580.[12]

Key SAR Insights:

  • A 4-pyridyl group at the C4 position of the imidazole is a hallmark of this class of inhibitors.

  • A 4-fluorophenyl group at the C5 position is generally required for high potency.

  • Modifications at the C2 position significantly influence activity. Introducing a substituent like a 2,6-dichlorophenyl group can dramatically increase inhibitory potency.

  • Small, polar, or hydrogen-bond-accepting groups at the C5 position can also enhance activity.

Signaling Pathway and Experimental Workflow

p38 MAP kinase is activated by upstream kinases in response to stress signals, leading to the phosphorylation of various downstream targets, including transcription factors that regulate the production of pro-inflammatory cytokines.

p38_MAPK_Pathway cluster_downstream Downstream Targets Stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) & Cellular Stress MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activate MKK MKK3 / MKK6 MAP3K->MKK Phosphorylate & Activate p38 p38 MAP Kinase MKK->p38 Phosphorylate & Activate (Thr180/Tyr182) Kinases MAPKAPK2/3 p38->Kinases Phosphorylate TFs Transcription Factors (e.g., ATF2, MEF2C) p38->TFs Phosphorylate Response Synthesis of Pro-inflammatory Cytokines (TNF-α, IL-6) Kinases->Response TFs->Response

Caption: p38 MAP Kinase Signaling Pathway.

p38_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection & Analysis enzyme Prepare Recombinant p38α Kinase Enzyme mix Incubate Enzyme, Substrate, ATP, and Inhibitor in Assay Buffer enzyme->mix substrate Prepare Substrate (e.g., ATF2 protein) substrate->mix atp Prepare ATP Solution (e.g., [γ-32P]ATP or cold ATP) atp->mix inhibitor Prepare Test Compounds (Imidazole Derivatives) inhibitor->mix terminate Terminate Reaction (e.g., add SDS buffer) mix->terminate detect Detect Substrate Phosphorylation (e.g., Autoradiography or Western Blot) terminate->detect analyze Quantify Signal and Determine IC50 detect->analyze

Caption: Workflow for a p38 MAP Kinase In Vitro Assay.

Experimental Protocol: p38 MAP Kinase Activity Assay

This protocol describes a non-radioactive, in vitro assay to measure the inhibitory effect of test compounds on p38 MAP kinase activity using ATF-2 as a substrate.[11]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Prepare solutions of recombinant active p38 MAP kinase, ATF-2 substrate protein, and ATP.

    • Prepare serial dilutions of the imidazole test compounds in the assay buffer.

  • Kinase Reaction:

    • In a microplate, add the p38 MAP kinase enzyme to wells containing the various concentrations of the test compound.

    • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP (e.g., 100 µM final concentration).[11]

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[13]

  • Reaction Termination and Detection:

    • Terminate the reaction by adding an equal volume of SDS-PAGE sample buffer and boiling the samples for 5 minutes.[13]

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2 at Thr71).[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of ATF-2 phosphorylation for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

References

Validation

A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions with 2-Bromo-imidazoles

For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of cross-coupling reactions is paramount for optimizing synthetic routes and scaling up production. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of cross-coupling reactions is paramount for optimizing synthetic routes and scaling up production. This guide provides a comparative analysis of the kinetic performance of 2-bromo-imidazoles in several key palladium-catalyzed cross-coupling reactions. While direct, comprehensive kinetic studies on 2-bromo-imidazoles are not extensively documented in publicly available literature, this guide synthesizes established principles of reaction kinetics, data from analogous heteroaryl systems, and published reaction conditions to offer a comparative framework.

The reactivity of aryl halides in these reactions is fundamentally tied to the carbon-halogen (C-X) bond strength, as the oxidative addition of the halide to the palladium(0) catalyst is frequently the rate-determining step.[1] The general reactivity trend follows the inverse of the C-X bond dissociation energy: I > Br > Cl > F.[1][2] Consequently, 2-bromo-imidazoles are expected to be more reactive substrates than their 2-chloro-imidazole counterparts under similar conditions.

Comparative Performance in Key Cross-Coupling Reactions

The following sections detail the application of 2-bromo-imidazoles in major cross-coupling reactions. The provided tables summarize typical reaction conditions and yields, which can serve as a proxy for comparative performance in the absence of explicit rate constants.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. General methods for the palladium-catalyzed amination of unprotected 2-bromo-1H-imidazoles have been successfully developed, demonstrating their viability as substrates for this transformation.[3][4] A variety of amine nucleophiles, including anilines, alkylamines, and heteroarylamines, can be coupled efficiently.[3][4]

ParameterCondition 1Alternative Substrate: 2-Bromothiophene
Substrate 2-Bromo-1H-imidazole2-Bromo-3-octylthiophene
Coupling Partner Various AminesPotassium Thioacetate
Catalyst Pd Precatalyst (e.g., based on tBuBrettPhos)[Pd(dba)₂]
Ligand tBuBrettPhosDPPF or DiPPF
Base LHMDSNot specified for overall reaction
Solvent Not specifiedToluene
Temperature 80 °C120 °C
Reaction Time 12 hNot specified for full conversion
Yield Good to ExcellentGood
Kinetic Data Not ReportedOxidative Addition (60°C): k = 0.110 h⁻¹ (DPPF)
Reference [3][4][5]

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. Efficient protocols for the Suzuki coupling of unprotected haloimidazoles with various boronic acids have been established, providing access to a wide array of functionalized imidazole derivatives.[6]

ParameterTypical Conditions for 2-Bromo-imidazoleAlternative Substrate: 2-Bromopyridine
Substrate Haloimidazole2-Bromopyridine
Coupling Partner Aryl/Vinyl Boronic Acids(3-cyano-5-fluorophenyl)boronic acid
Catalyst Pd(OAc)₂ / PPh₃ (in situ generated Pd(PPh₃)₄)Pd(OAc)₂
Ligand PPh₃PPh₃
Base K₂CO₃K₂CO₃
Solvent Dioxane/WaterDioxane/Water
Temperature Not specifiedNot specified
Reaction Time Not specifiedNot specified
Yield Good to ExcellentNot specified
Kinetic Data Not ReportedNot Reported
Reference [6][6]

Experimental Protocols for Kinetic Analysis

The following is a generalized protocol for the kinetic analysis of a palladium-catalyzed cross-coupling reaction involving a 2-bromo-imidazole, based on established methodologies.[1][7]

Objective:

To determine the reaction order and rate constant for the consumption of 2-bromo-imidazole under pseudo-first-order conditions.

Materials:
  • 2-Bromo-imidazole

  • Coupling partner (e.g., phenylboronic acid for Suzuki, aniline for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Quenching agent (e.g., cooled acidic or basic solution)

  • Reaction vials, syringes, and magnetic stir bars

Procedure:
  • Stock Solution Preparation:

    • Prepare stock solutions of the 2-bromo-imidazole, coupling partner, base, and internal standard in the chosen solvent.

    • Prepare a separate stock solution of the palladium catalyst and ligand.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a series of reaction vials, add the stock solutions of the coupling partner and base. To ensure pseudo-first-order kinetics with respect to the 2-bromo-imidazole, the coupling partner should be in large excess (e.g., 10-20 equivalents).

    • Add the internal standard stock solution to each vial.

    • Place the vials in a pre-heated reaction block or oil bath and allow them to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the 2-bromo-imidazole and catalyst/ligand stock solutions to each vial.

    • At designated time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from a vial.

    • Immediately quench the aliquot in a separate vial containing a suitable quenching agent to stop the reaction.

  • Sample Analysis:

    • Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Determine the concentration of the 2-bromo-imidazole relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2-bromo-imidazole (ln[2-bromo-imidazole]) versus time.

    • If the reaction is first-order with respect to the 2-bromo-imidazole, the plot will be linear.[1]

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[1]

Visualizations of Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for common cross-coupling reactions and a general workflow for their kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Im-Br Ar-Pd(II)-X(L2) Im-Pd(II)-Br(L2) OA->Ar-Pd(II)-X(L2) TM Transmetalation Ar-Pd(II)-X(L2)->TM R-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Im-Pd(II)-R(L2) TM->Ar-Pd(II)-Ar'(L2) RE Reductive Elimination Ar-Pd(II)-Ar'(L2)->RE RE->Pd(0)L2 Product Im-R RE->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of a 2-bromo-imidazole (Im-Br).

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Im-Br Ar-Pd(II)-X(L) Im-Pd(II)-Br(L) OA->Ar-Pd(II)-X(L) Amine_Coord Amine Coordination Ar-Pd(II)-X(L)->Amine_Coord HNR'R'' Ar-Pd(II)-Amine(L) [Im-Pd(II)(HNR'R'')(L)]Br Amine_Coord->Ar-Pd(II)-Amine(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-Amine(L)->Deprotonation Ar-Pd(II)-Amido(L) Im-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-Amido(L) RE Reductive Elimination Ar-Pd(II)-Amido(L)->RE RE->Pd(0)L Product Im-NR'R'' RE->Product

Catalytic cycle for the Buchwald-Hartwig amination of a 2-bromo-imidazole (Im-Br).

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (Reactants, Catalyst, Standard) Setup Set up Reaction Vials (Pseudo-first-order conditions) Prep_Stocks->Setup Initiate Initiate Reaction at T Setup->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k_obs) Plot->Calculate

Experimental workflow for the kinetic analysis of a cross-coupling reaction.

References

Comparative

A Comparative Guide to the Stability of 2-Bromo-4-methyl-1H-imidazole and Its Analogs

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. This guide provides a comprehensive framework for assessin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. This guide provides a comprehensive framework for assessing the stability of 2-Bromo-4-methyl-1H-imidazole and its analogs. Due to the limited availability of direct quantitative stability data in published literature for 2-Bromo-4-methyl-1H-imidazole, this document focuses on providing detailed experimental protocols for conducting forced degradation and metabolic stability studies. The presented methodologies and data table templates will enable researchers to generate and systematically compare stability profiles.

Introduction to Imidazole Stability

The imidazole ring is a common scaffold in pharmaceuticals and biologically active molecules. Its stability is influenced by the nature and position of its substituents. Electron-withdrawing groups, such as the bromo- substituent in 2-Bromo-4-methyl-1H-imidazole, can affect the electron density of the ring and its susceptibility to degradation. The methyl group at the 4-position can also influence its metabolic profile.

This guide outlines the standard procedures for evaluating the stability of 2-Bromo-4-methyl-1H-imidazole under various stress conditions, including thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress. Additionally, a protocol for assessing its in vitro metabolic stability using liver microsomes is provided.

Comparative Stability Assessment

The following tables are presented as templates for researchers to populate with their experimental data.

Thermal Stability Data

Objective: To determine the thermal stability and decomposition profile of the compounds.

CompoundDecomposition Onset (°C) (TGA)Peak Decomposition Temp (°C) (TGA)Enthalpy of Fusion (J/g) (DSC)Melting Point (°C) (DSC)
2-Bromo-4-methyl-1H-imidazole
Analog 1
Analog 2
Hydrolytic Stability Data

Objective: To evaluate the degradation of the compounds under acidic, basic, and neutral pH conditions.

CompoundConditionTime (hours)% DegradationDegradants Formed
2-Bromo-4-methyl-1H-imidazole0.1 M HCl, 60°C24
pH 7 Buffer, 60°C24
0.1 M NaOH, 60°C24
Analog 10.1 M HCl, 60°C24
pH 7 Buffer, 60°C24
0.1 M NaOH, 60°C24
Analog 20.1 M HCl, 60°C24
pH 7 Buffer, 60°C24
0.1 M NaOH, 60°C24
Oxidative Stability Data

Objective: To assess the susceptibility of the compounds to oxidative degradation.

CompoundConditionTime (hours)% DegradationDegradants Formed
2-Bromo-4-methyl-1H-imidazole3% H₂O₂, RT24
Analog 13% H₂O₂, RT24
Analog 23% H₂O₂, RT24
Photostability Data

Objective: To determine the degradation of the compounds upon exposure to light.

CompoundLight Source (ICH Q1B)Exposure% DegradationDegradants Formed
2-Bromo-4-methyl-1H-imidazoleOption 1 or 21.2 million lux hours (visible) & 200 watt hours/m² (UV)
Analog 1Option 1 or 21.2 million lux hours (visible) & 200 watt hours/m² (UV)
Analog 2Option 1 or 21.2 million lux hours (visible) & 200 watt hours/m² (UV)
Metabolic Stability Data

Objective: To evaluate the in vitro metabolic stability of the compounds in liver microsomes.

CompoundSpecies MicrosomesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Bromo-4-methyl-1H-imidazoleHuman
Rat
Mouse
Analog 1Human
Rat
Mouse
Analog 2Human
Rat
Mouse

Experimental Protocols

The following are detailed protocols for the key stability-indicating experiments.

Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Objective: To determine the decomposition temperature and melting point of the compound.

Methodology:

  • Instrumentation: A simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC is recommended.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic pan.

  • TGA Protocol:

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Record the weight loss of the sample as a function of temperature. The onset of weight loss is indicative of decomposition.

  • DSC Protocol:

    • In a parallel run or simultaneously, heat a separate sample (or the same sample in an STA) under the same conditions as the TGA experiment.

    • Record the heat flow to or from the sample. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition or other phase transitions.

G Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Compound tga_run Heat from 25°C to 600°C at 10°C/min under N₂ weigh->tga_run dsc_run Heat under same conditions as TGA weigh->dsc_run tga_data Record Weight Loss vs. Temp tga_run->tga_data tga_interp Determine Decomposition Onset & Peak tga_data->tga_interp dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data dsc_interp Determine Melting Point & Enthalpy dsc_data->dsc_interp

Caption: Workflow for Thermal Stability Assessment.

Hydrolytic Stability (pH Stress)

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH levels.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with a pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction solutions in sealed vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Protect from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. For example, neutralize the HCl sample with an equivalent amount of NaOH, and the NaOH sample with an equivalent amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

G Hydrolytic Stability Testing Workflow cluster_conditions Stress Conditions (0.1 mg/mL) start Prepare 1 mg/mL Stock Solution acid 0.1 M HCl start->acid neutral pH 7 Buffer start->neutral base 0.1 M NaOH start->base incubate Incubate at 60°C (Protected from Light) acid->incubate neutral->incubate base->incubate sampling Sample at 0, 4, 8, 12, 24h incubate->sampling quench Neutralize Acid/Base Samples sampling->quench analyze Analyze by HPLC-UV quench->analyze

Caption: Hydrolytic Stability Testing Workflow.

Oxidative Stability

Objective: To assess the compound's susceptibility to oxidation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Reaction Solution: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the reaction solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Time Points: Withdraw aliquots at predetermined time points.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC-UV method.

Photostability

Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that meets the requirements of ICH Q1B Option 1 or Option 2. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-ultraviolet (UV) light.

  • Analysis: After exposure, compare the exposed samples to the dark controls. Analyze both solid and solution samples by a validated stability-indicating HPLC-UV method to quantify any degradation.

In Vitro Metabolic Stability

Objective: To determine the rate of metabolism of the compound by liver microsomal enzymes.

Methodology:

  • Reagents: Liver microsomes (human, rat, mouse), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Reaction Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the compound (final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. Immediately after, add the NADPH regenerating system to start the metabolic reaction. A control incubation without the NADPH regenerating system should be run in parallel.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

G Metabolic Stability Assay Workflow cluster_prep Reaction Setup cluster_analysis Analysis microsomes Liver Microsomes (0.5 mg/mL) incubate Incubate at 37°C microsomes->incubate compound Test Compound (1 µM) compound->incubate nadph NADPH System nadph->incubate sampling Sample at 0, 5, 15, 30, 60 min incubate->sampling terminate Quench with Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Metabolic Stability Assay Workflow.

Conclusion

This guide provides a robust framework for the systematic evaluation of the stability of 2-Bromo-4-methyl-1H-imidazole and its analogs. By following these detailed experimental protocols, researchers can generate high-quality, comparable data on the thermal, hydrolytic, oxidative, photolytic, and metabolic stability of these compounds. This information is critical for identifying potential liabilities early in the drug discovery and development process, enabling informed decisions on lead candidate selection and formulation strategies. While direct comparative data is currently sparse, the methodologies presented here offer a clear path forward for a thorough stability assessment.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-methyl-1H-imidazole

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-methyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. The following pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-methyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The required PPE varies based on the specific laboratory operation being performed.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile).[1][2]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[2]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[2][3]For responding to spills or uncontrolled releases of the compound.[2]

Hazard Identification and First Aid

  • Potential Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4][5]

  • First Aid:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5][6]

    • In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety. All handling of 2-Bromo-4-methyl-1H-imidazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure all necessary PPE is clean, in good condition, and readily available.

    • Verify that a safety shower and eyewash station are accessible and operational.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a designated and clearly labeled waste container ready for disposal.

  • Handling:

    • Work within the sash of a certified chemical fume hood.

    • Avoid the formation of dust and aerosols.[4][6]

    • Use spark-proof tools and equipment if the compound is flammable.

    • Dispense the chemical carefully, avoiding skin and eye contact.

  • Experimental Procedure:

    • Keep containers tightly closed when not in use.[8][9]

    • If heating the substance, use a controlled heating source and ensure proper ventilation.

    • Upon completion of the experiment, decontaminate all equipment and work surfaces.

  • Decontamination and Cleanup:

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Wash hands thoroughly after removing gloves.[8]

    • Properly dispose of all contaminated PPE and waste materials according to the disposal plan.

Disposal Plan

Proper disposal of 2-Bromo-4-methyl-1H-imidazole and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Use separate, clearly labeled, and sealed containers for solid waste, liquid waste, and contaminated PPE.[2]

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area with secondary containment.[2]

    • Keep waste segregated from incompatible materials.[8]

  • Waste Disposal:

    • Dispose of all waste through an approved hazardous waste disposal company.[4][10]

    • Do not dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

Safe Handling Workflow for 2-Bromo-4-methyl-1H-imidazole cluster_prep 1. Preparation cluster_handling 2. Handling cluster_reaction 3. Experimental Use cluster_cleanup 4. Decontamination & Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_waste Ready Labeled Waste Containers prep_setup->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer react_run Perform Experiment handle_transfer->react_run Begin Experiment react_monitor Monitor Reaction react_run->react_monitor clean_decon Decontaminate Equipment & Surfaces react_monitor->clean_decon Conclude Experiment clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for the safe handling of 2-Bromo-4-methyl-1H-imidazole.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-methyl-1H-imidazole
Reactant of Route 2
2-Bromo-4-methyl-1H-imidazole
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